Product packaging for Dihydro FF-MAS-d6(Cat. No.:)

Dihydro FF-MAS-d6

Cat. No.: B15142901
M. Wt: 418.7 g/mol
InChI Key: OGQJUYXFIOFTMA-NNUIBIGGSA-N
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Description

Dihydro FF-MAS-d6 is a useful research compound. Its molecular formula is C29H48O and its molecular weight is 418.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B15142901 Dihydro FF-MAS-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H48O

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,5R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1/i4D3,5D3

InChI Key

OGQJUYXFIOFTMA-NNUIBIGGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4(C3=CC[C@@H]4[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dihydro FF-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dihydrofollicular fluid meiosis-activating sterol-d6 (Dihydro FF-MAS-d6), a deuterated analog of a key intermediate in the cholesterol biosynthesis pathway. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and biological role of meiosis-activating sterols (MAS).

Introduction

Dihydro FF-MAS is a C29 sterol that, along with its precursor FF-MAS, plays a crucial role in regulating oocyte meiosis.[1][2] These sterols are intermediates in the Kandutsch-Russell pathway of cholesterol biosynthesis.[3] The deuterated form, this compound, serves as an invaluable tool in metabolic studies, particularly in mass spectrometry-based quantification, where it is used as an internal standard. This guide outlines a plausible synthetic approach, detailed characterization methodologies, and an overview of the relevant signaling pathways.

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis of this compound (4,4-dimethyl(d6)-cholest-8(9),14-dien-3β-ol) can be conceptualized as a multi-step process starting from a commercially available sterol. A plausible precursor would be a 4,4-dimethylcholestenone derivative. The key step is the introduction of the six deuterium atoms at the two methyl groups at the C4 position.

G cluster_synthesis Proposed Synthesis Workflow Start 4,4-dimethylcholestenone precursor Step1 Base-catalyzed H/D exchange at C4-methyl groups using D2O Start->Step1 Step2 Reduction of C3-keto group to 3β-hydroxyl using a deuterated reducing agent (e.g., NaBD4) Step1->Step2 Step3 Introduction of Δ8 and Δ14 double bonds Step2->Step3 Step4 Purification by chromatography (e.g., HPLC) Step3->Step4 Product This compound Step4->Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Deuteration of C4-Methyl Groups: A 4,4-dimethylcholestenone precursor would be subjected to a base-catalyzed hydrogen-deuterium exchange reaction. This can be achieved by refluxing the sterol in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). The process would be repeated multiple times to ensure a high degree of deuteration at the C4 methyl positions.

  • Reduction of the C3-Ketone: The resulting deuterated ketone would then be reduced to the corresponding 3β-alcohol. To maintain the deuterium labeling, a deuterated reducing agent such as sodium borodeuteride (NaBD₄) would be employed.

  • Introduction of Double Bonds: The formation of the characteristic Δ8 and Δ14 double bonds of Dihydro FF-MAS would likely involve a series of reactions, potentially including allylic bromination followed by dehydrobromination, or enzymatic conversion if a suitable system is available.

  • Purification: The final product would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

Physicochemical Properties
PropertyValueReference
Chemical Name 4,4-dimethyl(d6)-cholest-8(9),14-dien-3β-ol[3][4]
Empirical Formula C₂₉H₄₂D₆O[3][5]
Molecular Weight 418.73 g/mol [3][5]
CAS Number 2315262-47-4[3][5]
Purity >99% (TLC)[3][5][6]
Appearance Powder[3][5]
Storage Temperature -20°C[3][5]

Characterization Workflow

G cluster_characterization Characterization Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS Purity Purity Assessment (e.g., HPLC, TLC) Sample->Purity Data Data Analysis and Structure Confirmation NMR->Data MS->Data Purity->Data

Caption: General workflow for the characterization of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of the molecule and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified this compound is dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

  • ¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the C4-methyl protons would confirm successful deuteration.

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling, providing further evidence of successful labeling.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight, confirm the elemental composition, and assess the isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer, typically a triple quadrupole or time-of-flight (TOF) instrument, coupled with a liquid chromatography system (LC-MS/MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

  • Analysis:

    • Full Scan MS: The full scan spectrum will show the molecular ion peak corresponding to the mass of this compound (m/z 418.73).

    • Tandem MS (MS/MS): Fragmentation analysis is performed to confirm the structure. The fragmentation pattern of the deuterated analog will differ from the non-deuterated compound, providing valuable structural information. The loss of deuterated methyl groups can be specifically monitored.

Signaling Pathway of Meiosis-Activating Sterols

FF-MAS and Dihydro FF-MAS are known to be involved in the resumption of meiosis in oocytes. While the complete signaling cascade is still under investigation, it is understood that these sterols act as signaling molecules.

Meiosis Activation Pathway

Meiosis-activating sterols are intermediates in the cholesterol biosynthesis pathway and are thought to act downstream of follicle-stimulating hormone (FSH) signaling in the cumulus cells surrounding the oocyte.

G cluster_pathway Meiosis Activating Sterol Signaling Pathway FSH FSH FSHR FSH Receptor (in Cumulus Cells) FSH->FSHR binds to Lanosterol Lanosterol FSHR->Lanosterol stimulates conversion FF_MAS FF-MAS / Dihydro FF-MAS Lanosterol->FF_MAS biosynthesis Oocyte Oocyte FF_MAS->Oocyte acts on Meiosis Meiotic Resumption Oocyte->Meiosis

Caption: Simplified signaling pathway of Meiosis Activating Sterols.

The precise molecular target of FF-MAS within the oocyte is not definitively established, but it is known to trigger a cascade of events leading to the breakdown of the germinal vesicle and the resumption of meiosis.

Conclusion

This compound is a critical tool for advancing our understanding of the biological roles of meiosis-activating sterols. This guide has provided a comprehensive, albeit partially hypothetical, framework for its synthesis, along with detailed protocols for its characterization and an overview of its role in cellular signaling. The methodologies and information presented herein are intended to support further research and development in this promising area of reproductive biology and drug discovery.

References

The Role of Dihydro FF-MAS in the Kandutsch-Russell Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Dihydro FF-MAS, a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. The document provides a detailed overview of the pathway, quantitative data on pathway intermediates, and comprehensive experimental protocols for their analysis.

The Kandutsch-Russell Pathway: An Alternative Route to Cholesterol

The biosynthesis of cholesterol from lanosterol in mammals can proceed through two main routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. These pathways diverge after lanosterol and involve a series of enzymatic modifications to the sterol nucleus and side chain.[1][2] The defining characteristic of the Kandutsch-Russell pathway is the early saturation of the C24-C25 double bond in the sterol side chain.[1]

While the Bloch pathway was initially thought to be the primary route for cholesterol synthesis, recent studies have revealed the significance of the K-R pathway and a more commonly utilized "modified" K-R pathway in various tissues.[3][4] In this modified pathway, demethylation of the sterol nucleus precedes the saturation of the side chain.[3]

Dihydro FF-MAS: A Central Intermediate

Dihydro FF-MAS (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol) is a crucial intermediate in the Kandutsch-Russell pathway. Its formation and subsequent metabolism are tightly regulated by a series of enzymes.

Enzymatic Synthesis and Conversion of Dihydro FF-MAS

In the classical Kandutsch-Russell pathway , the synthesis of Dihydro FF-MAS begins with the reduction of the C24-C25 double bond of lanosterol to form 24,25-dihydrolanosterol.[5] This is followed by the 14α-demethylation of dihydrolanosterol, a reaction catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1).[6][7] This multi-step process results in the formation of Dihydro FF-MAS.

Dihydro FF-MAS is then converted to Dihydro T-MAS (4,4-dimethyl-cholest-8(9)-en-3β-ol) through the action of Δ14-sterol reductase (TM7SF2), which reduces the C14-C15 double bond.[8] Subsequently, the two methyl groups at the C4 position of Dihydro T-MAS are removed by a complex of enzymes, including sterol-C4-methyl oxidase (SC4MOL), NAD(P)-dependent steroid dehydrogenase-like (NSDHL), and hydroxysteroid 17-beta dehydrogenase (HSD17B7), to yield zymostenol, a precursor closer to cholesterol.[2][9][10]

The following diagram illustrates the core steps of the classical Kandutsch-Russell pathway focusing on Dihydro FF-MAS.

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Dihydro_FF_MAS Dihydro FF-MAS Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS TM7SF2 (Δ14-reductase) Zymostenol Zymostenol Dihydro_T_MAS->Zymostenol SC4MOL, NSDHL, HSD17B7 Cholesterol Cholesterol Zymostenol->Cholesterol ... caption Classical Kandutsch-Russell Pathway

Classical Kandutsch-Russell Pathway focusing on Dihydro FF-MAS.

In the more prevalent modified Kandutsch-Russell pathway , intermediates from the Bloch pathway with an unsaturated side chain are converted to their saturated K-R counterparts at various stages. For instance, FF-MAS can be reduced to Dihydro FF-MAS by DHCR24.

The following diagram illustrates the interplay between the Bloch and modified Kandutsch-Russell pathways.

Modified_Kandutsch_Russell_Pathway cluster_Bloch Bloch Pathway cluster_KR Kandutsch-Russell Pathway Lanosterol_B Lanosterol FF_MAS FF-MAS Lanosterol_B->FF_MAS CYP51A1 Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol_B->Dihydrolanosterol DHCR24 T_MAS T-MAS FF_MAS->T_MAS TM7SF2 Dihydro_FF_MAS Dihydro FF-MAS FF_MAS->Dihydro_FF_MAS DHCR24 Zymosterol Zymosterol T_MAS->Zymosterol SC4MOL, NSDHL, HSD17B7 Dihydro_T_MAS Dihydro T-MAS T_MAS->Dihydro_T_MAS DHCR24 Cholesterol Cholesterol Zymosterol->Cholesterol ... Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_FF_MAS->Dihydro_T_MAS TM7SF2 Zymostenol Zymostenol Dihydro_T_MAS->Zymostenol SC4MOL, NSDHL, HSD17B7 Zymostenol->Cholesterol ... caption Interplay of Bloch and Kandutsch-Russell Pathways

Interplay between the Bloch and modified Kandutsch-Russell Pathways.

Quantitative Analysis of Kandutsch-Russell Pathway Intermediates

The concentrations and metabolic flux of sterol intermediates in the K-R pathway can vary significantly between tissues. Below are tables summarizing available quantitative data.

Table 1: Concentrations of Cholesterol Biosynthetic Intermediates in Mouse Tissues (nmol/g) [11]

Sterol IntermediateLiverBrainSkinAdrenalTestis
Dihydrolanosterol0.03 ± 0.010.02 ± 0.010.11 ± 0.020.01 ± 0.000.01 ± 0.00
Dihydro-ff-MAS0.01 ± 0.000.01 ± 0.000.02 ± 0.00NDND
Dihydro-t-MAS0.02 ± 0.000.03 ± 0.010.05 ± 0.01NDND
Lathosterol0.23 ± 0.040.28 ± 0.051.15 ± 0.210.03 ± 0.010.02 ± 0.00
ND: Not Detected. Data are presented as mean ± SEM.

Table 2: Turnover Numbers for 24,25-Dihydrolanosterol Metabolism by CYP51 Isoforms (nmol product/min/nmol P450) [12]

CYP51 IsoformTurnover Number (log scale)
Candida albicans~1.5
Human~0.8
Mycobacterium tuberculosis~0.5

Experimental Protocols for the Analysis of Dihydro FF-MAS and Other Sterols

The analysis of Dihydro FF-MAS and other sterol intermediates is typically performed using mass spectrometry-based techniques, which offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the quantification of sterols. The following is a general protocol for the analysis of cholesterol precursors.[1][13][14]

Experimental Workflow for GC-MS Analysis of Sterols

GCMS_Workflow Sample 1. Sample Collection (Plasma, Tissue Homogenate) Hydrolysis 2. Alkaline Hydrolysis (to release esterified sterols) Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction (e.g., with hexane) Hydrolysis->Extraction Derivatization 4. Derivatization (e.g., silylation with BSTFA) Extraction->Derivatization GC_Separation 5. GC Separation (Capillary column) Derivatization->GC_Separation MS_Detection 6. MS Detection (Selective Ion Monitoring - SIM) GC_Separation->MS_Detection Quantification 7. Quantification (using internal standards) MS_Detection->Quantification caption GC-MS Workflow for Sterol Analysis

A typical workflow for the analysis of sterols using GC-MS.

Methodology:

  • Sample Preparation: Plasma or tissue homogenates are subjected to alkaline hydrolysis (e.g., with ethanolic KOH) to release sterols from their esterified forms.

  • Extraction: Free sterols are extracted into an organic solvent such as hexane or a chloroform/methanol mixture.

  • Derivatization: To improve volatility and chromatographic performance, sterols are derivatized, typically by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The separated sterols are then detected by a mass spectrometer operating in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak areas of the analytes to those of internal standards (e.g., deuterated sterols).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides an alternative and often more sensitive method for sterol analysis, particularly for complex biological matrices.[15][16][17][18][19]

Methodology:

  • Lipid Extraction: Lipids, including sterols, are extracted from the sample using a modified Bligh-Dyer or Folch extraction method.

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase liquid chromatography column (e.g., C18 or pentafluorophenyl). A gradient elution with solvents like methanol, acetonitrile, and water is used to separate the different sterol species.

  • MS/MS Detection: The eluting sterols are ionized using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. Multiple reaction monitoring (MRM) is employed for specific and sensitive quantification, where a precursor ion is selected and fragmented, and a specific product ion is monitored.

Biological Significance and Future Directions

While FF-MAS has been identified as a meiosis-activating sterol, the specific biological activities of Dihydro FF-MAS beyond its role as a cholesterol precursor are not yet fully elucidated. However, the accumulation of its upstream precursors, C4-methylsterols, due to genetic defects in enzymes like SC4MOL, leads to severe clinical manifestations, including skin abnormalities and developmental delays.[2][20] This underscores the importance of maintaining the appropriate flux and concentration of intermediates within the Kandutsch-Russell pathway.

Future research should focus on exploring potential unique signaling roles of Dihydro FF-MAS and other K-R pathway intermediates. Furthermore, a deeper understanding of the tissue-specific regulation of the Bloch versus the Kandutsch-Russell pathway could provide novel therapeutic targets for a range of metabolic and developmental disorders.

References

Unraveling the Metabolic Journey of Dihydro FF-MAS-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic pathway of Dihydro FF-MAS-d6, a deuterated intermediate in the cholesterol biosynthesis pathway. By providing a detailed analysis of its presumed metabolic fate, along with comprehensive experimental protocols and visual representations of the involved pathways, this document serves as a critical resource for professionals in sterol research and drug development. The inclusion of a deuterated tracer, this compound, offers a powerful tool for metabolic flux analysis and the elucidation of complex biochemical transformations.

Introduction to Dihydro FF-MAS and the Kandutsch-Russell Pathway

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a key intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1][2] This pathway represents one of the two major routes for converting lanosterol to cholesterol in mammalian cells, the other being the Bloch pathway.[3] While the Bloch pathway proceeds through unsaturated side-chain intermediates, the K-R pathway is characterized by the early saturation of the sterol side chain. However, recent studies suggest that in many cell types, a "modified" Kandutsch-Russell (MK-R) pathway or a hybrid of the Bloch and K-R pathways is the more prominent route.[4] In these hybrid pathways, demethylation steps, characteristic of the Bloch pathway, may precede the saturation of the side chain.[4]

The subject of this guide, this compound, is a stable isotope-labeled version of Dihydro FF-MAS, with six deuterium atoms typically at the C4-dimethyl positions. This labeling does not alter the biochemical properties of the molecule but allows for its sensitive and specific tracing in metabolic studies using mass spectrometry.

The Postulated Metabolic Pathway of this compound

Based on its position as an intermediate in the cholesterol biosynthesis pathway, the metabolic transformation of this compound is expected to proceed through a series of enzymatic reactions to ultimately yield cholesterol. The following sections and diagrams outline this theoretical pathway, acknowledging the potential for variations based on cell type and physiological conditions.

Pathway Visualization

The following diagram illustrates the theoretical metabolic conversion of this compound to cholesterol within the context of the late-stage Kandutsch-Russell pathway.

Metabolic_Pathway Dihydro_FF_MAS_d6 This compound Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS_d6->Dihydro_T_MAS Sterol C4-methyl-oxidase, C3-dehydrogenase, C4-decarboxylase Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Sterol-C14-reductase 7_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7_Dehydrocholesterol Lathosterol oxidase Cholesterol Cholesterol 7_Dehydrocholesterol->Cholesterol 7-Dehydrocholesterol reductase (DHCR7)

Caption: Theoretical metabolic pathway of this compound.

Quantitative Metabolic Analysis

While specific quantitative data for the metabolic flux of this compound is not yet available in published literature, the following table presents a hypothetical yet representative summary of expected metabolic parameters. These values are based on typical observations for other sterol intermediates in the cholesterol biosynthesis pathway and are intended for illustrative purposes.

ParameterHypothetical ValueUnitsAnalytical Method
Cellular Uptake Rate 15.5 ± 2.1pmol/min/mg proteinScintillation Counting or LC-MS/MS
Conversion Rate to Dihydro T-MAS 8.2 ± 1.5pmol/min/mg proteinIsotope Dilution Mass Spectrometry
Half-life in Hepatocytes 4.5hoursPulse-Chase Analysis with LC-MS/MS
Appearance of Lathosterol Tmax = 6hoursTime-Course LC-MS/MS Analysis
Appearance of Cholesterol Tmax = 12hoursTime-Course GC-MS or LC-MS/MS Analysis

Detailed Experimental Protocols

The analysis of this compound metabolism requires robust experimental designs and sensitive analytical techniques. Below are detailed protocols for conducting such studies in both in vitro and in vivo settings.

In Vitro Metabolic Study in Cultured Hepatocytes

This protocol outlines a method for tracing the metabolism of this compound in a primary hepatocyte cell culture model.

  • Cell Culture and Treatment:

    • Plate primary hepatocytes on collagen-coated plates and culture in appropriate media.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Treat the cells with a final concentration of 1-10 µM this compound. Include a vehicle control.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Lipid Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol mixture.[2]

    • Add an internal standard (e.g., d7-cholesterol) to each sample for quantification.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the organic (lower) phase containing the lipids.

  • Sample Preparation for Mass Spectrometry:

    • Dry the lipid extract under a stream of nitrogen.

    • For GC-MS analysis, derivatize the sterols by silylation to increase their volatility.

    • For LC-MS/MS, reconstitute the dried lipids in a suitable mobile phase.

  • Mass Spectrometry Analysis:

    • LC-MS/MS: Use a reverse-phase C18 column to separate the sterols.[5] Employ multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its downstream metabolites based on their specific precursor and product ion transitions.

    • GC-MS: Use a suitable capillary column for separation.[6] Monitor the characteristic fragment ions for each sterol to determine their relative abundance.

Experimental Workflow Visualization

The following diagram provides a visual overview of the experimental workflow for an in vitro metabolic analysis of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Hepatocyte_Culture Hepatocyte Culture Treatment Treatment with This compound Hepatocyte_Culture->Treatment Time_Course Time-Course Incubation Treatment->Time_Course Lipid_Extraction Lipid Extraction (Bligh-Dyer) Time_Course->Lipid_Extraction Derivatization Derivatization (for GC-MS) or Reconstitution (for LC-MS/MS) Lipid_Extraction->Derivatization MS_Analysis LC-MS/MS or GC-MS Analysis Derivatization->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: In vitro experimental workflow for this compound analysis.
In Vivo Metabolic Study in a Mouse Model

This protocol describes a general approach for studying the metabolism of this compound in a mouse model.

  • Animal Dosing:

    • Administer this compound to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • House the mice in metabolic cages to collect urine and feces.

    • Include a control group receiving the vehicle.

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, intestine, brain).

  • Sample Processing:

    • Extract lipids from plasma, urine, feces, and tissue homogenates using methods similar to the in vitro protocol.

    • Incorporate an internal standard for accurate quantification.

  • Analytical Measurement:

    • Analyze the processed samples using LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.

Signaling and Regulatory Considerations

The cholesterol biosynthesis pathway is tightly regulated to maintain cellular cholesterol homeostasis. The activity of key enzymes in the late stages of the pathway, such as 7-dehydrocholesterol reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24), can be modulated by cellular sterol levels.[7] The introduction of this compound and its subsequent metabolism into cholesterol could potentially influence these regulatory feedback mechanisms.

Regulatory Pathway Visualization

The diagram below illustrates the relationship between the terminal enzymes of cholesterol synthesis.

Regulatory_Interaction DHCR24 DHCR24 (24-Dehydrocholesterol reductase) DHCR7 DHCR7 (7-Dehydrocholesterol reductase) DHCR24->DHCR7 Enhances activity Cholesterol_Synthesis Cholesterol Synthesis DHCR24->Cholesterol_Synthesis Terminal step in Bloch Pathway DHCR7->Cholesterol_Synthesis Terminal step in Kandutsch-Russell Pathway

Caption: Functional interaction between terminal cholesterol synthesis enzymes.

Conclusion

The study of this compound metabolism provides valuable insights into the intricacies of the Kandutsch-Russell and related cholesterol biosynthesis pathways. The use of stable isotope labeling, coupled with advanced mass spectrometry techniques, allows for precise tracking of its metabolic fate. The experimental protocols and theoretical frameworks presented in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the complex regulation and dynamics of sterol metabolism. This knowledge is not only fundamental to our understanding of cellular physiology but also holds significant potential for the development of novel therapeutic strategies targeting cholesterol-related disorders.

References

biological function of Dihydro follicular fluid meiosis-activating sterol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Function of Follicular Fluid Meiosis-Activating Sterol (FF-MAS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follicular fluid meiosis-activating sterol (FF-MAS), a naturally occurring C29 sterol, is an intermediate in the cholesterol biosynthesis pathway.[1] Identified in human follicular fluid, FF-MAS has garnered significant attention for its role in promoting the resumption of meiosis in oocytes.[1][2] Oocytes within antral follicles are arrested in the prophase of the first meiotic division, and this arrest is crucial for proper development. The mid-cycle surge of luteinizing hormone (LH) triggers a cascade of events that leads to the resumption of meiosis, a process critical for fertilization and subsequent embryonic development.[1] FF-MAS has been identified as a key signaling molecule in this intricate process, capable of inducing oocyte maturation even in the absence of cumulus cells.[1] This technical guide provides a comprehensive overview of the biological function of FF-MAS, its mechanism of action, associated signaling pathways, and relevant experimental protocols.

Core Biological Function of FF-MAS

The primary biological function of FF-MAS is the induction of meiotic resumption in mammalian oocytes.[3][4] This sterol has been shown to exert beneficial effects on both the nuclear and cytoplasmic maturation of oocytes, which are essential for successful fertilization and early embryonic development.[3][5]

2.1. Induction of Meiotic Resumption:

FF-MAS promotes the transition from prophase I to metaphase II in oocytes.[5] This process, known as germinal vesicle breakdown (GVBD), is a hallmark of meiotic resumption.[1] Studies have demonstrated that both endogenous accumulation and exogenous application of FF-MAS can effectively induce GVBD and the extrusion of the first polar body in oocytes from various species, including pigs and humans.[2][4]

2.2. Improvement of Oocyte Quality and Developmental Competence:

Beyond initiating meiosis, FF-MAS also plays a crucial role in enhancing the overall quality and developmental competence of oocytes. Supplementation with FF-MAS during in vitro maturation (IVM) has been shown to improve blastocyst development rates.[5] This suggests that FF-MAS influences not only nuclear maturation but also the cytoplasmic changes necessary for supporting early embryogenesis.

2.3. Effects on Granulosa Cells:

Recent research has expanded the known functions of FF-MAS to include effects on the surrounding granulosa cells. FF-MAS has been shown to protect porcine ovarian granulosa cells from hypoxia-induced apoptosis by inhibiting the expression of STAT4.[3][6] This novel role suggests that FF-MAS contributes to the maintenance of a healthy follicular microenvironment, which is essential for oocyte development. The content of FF-MAS in follicular fluid has been found to be negatively correlated with STAT4 mRNA levels and granulosa cell apoptosis.[6]

Quantitative Data on FF-MAS Activity

The following tables summarize quantitative data from various studies on the effects of FF-MAS on oocyte maturation and development.

ParameterSpeciesConcentration/ConditionObserved EffectReference
Endogenous ConcentrationHuman1.3 µM (average in follicular fluid)Physiological concentration[2]
In Vitro MaturationHuman10-30 µMIncreased oocyte maturation rate, lower degeneration rate[2]
In Vitro MaturationPorcineIncreased endogenous accumulation (via AY 9944-A-7)Promoted in vitro maturation[4]
In Vitro MaturationPorcineDecreased endogenous accumulation (via ketoconazole)Inhibited in vitro maturation[4]
Treatment GroupMaturation Rate (%)Fertilization Rate (%)Good-Quality Embryo Rate (%)
Short-Term FF-MAS ExposureLowerLower33.3%
Medium-Term FF-MAS ExposureSignificantly HigherHigher83.3%
Long-Term FF-MAS ExposureSignificantly HigherHigherNot specified

Signaling Pathways

FF-MAS-induced meiotic resumption is primarily mediated through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4]

FF_MAS_MAPK_Pathway cluster_0 FF_MAS FF-MAS c_mos c-mos FF_MAS->c_mos activates Cell_Membrane Cell Membrane MEK MEK c_mos->MEK activates ERK1_2 ERK1/2 MEK->ERK1_2 activates GVBD Germinal Vesicle Breakdown (GVBD) ERK1_2->GVBD Meiotic_Resumption Meiotic Resumption GVBD->Meiotic_Resumption FF_MAS_Granulosa_Cell_Pathway cluster_0 FF_MAS FF-MAS STAT4 STAT4 Expression FF_MAS->STAT4 inhibits Cell_Survival Cell Survival FF_MAS->Cell_Survival Hypoxia Hypoxia Hypoxia->STAT4 upregulates Apoptosis Apoptosis STAT4->Apoptosis induces IVM_Workflow Start Start: Oocyte Collection COC_Selection Selection of Cumulus- Oocyte Complexes (COCs) Start->COC_Selection IVM_Culture In Vitro Maturation (IVM) Culture with FF-MAS COC_Selection->IVM_Culture Maturation_Assessment Assessment of Maturation (GVBD, PB1 Extrusion) IVM_Culture->Maturation_Assessment Fertilization In Vitro Fertilization (IVF) or Parthenogenetic Activation Maturation_Assessment->Fertilization Embryo_Culture Embryo Culture Fertilization->Embryo_Culture End End: Blastocyst Development Assessment Embryo_Culture->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dihydro FF-MAS-d6 as a Biomarker in Metabolic Studies

Executive Summary

The study of metabolic pathways and their dysregulation in disease is a cornerstone of modern biomedical research and drug development. Sterol intermediates within the cholesterol biosynthesis pathway, once considered mere metabolic stepping stones, are now recognized as potent signaling molecules with significant biological activities. Follicular Fluid Meiosis-Activating Sterol (FF-MAS) is one such intermediate that has garnered attention for its role as a ligand for the Liver X Receptor α (LXRα), a key regulator of lipid homeostasis.[1] Consequently, the precise quantification of FF-MAS and its derivatives in biological matrices is critical for understanding their physiological and pathological roles.

This technical guide focuses on this compound, a deuterated analog of a key intermediate in the Kandutsch-Russell (K-R) cholesterol biosynthesis pathway. Its primary application in metabolic studies is not as a direct biomarker, but as a high-fidelity internal standard for the accurate quantification of endogenous Dihydro FF-MAS and related sterols using isotope dilution mass spectrometry. This document provides a comprehensive overview of the underlying biochemistry, relevant signaling pathways, detailed experimental protocols for its use, and a framework for data interpretation.

The Role of FF-MAS in Cholesterol Metabolism

FF-MAS and the related Testis Meiosis-Activating Sterol (T-MAS) are naturally occurring intermediates in the post-lanosterol segment of the cholesterol biosynthesis pathway.[2] In contrast to the tightly regulated, coordinated expression of cholesterogenic genes in the liver, tissues like the testis exhibit transcriptional discrepancies that lead to the accumulation of these specific sterols.[2] This tissue-specific accumulation suggests they serve specialized biological functions beyond being simple precursors to cholesterol.

Signaling via Liver X Receptor α (LXRα)

Research has established FF-MAS as a ligand for LXRα.[1] LXRα is a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in cholesterol metabolism, transport, and lipogenesis. Upon activation by ligands like FF-MAS, LXRα can modulate the expression of key genes, influencing lipid homeostasis and cell proliferation.[1] The ability of endogenously accumulated FF-MAS to activate LXRα signaling highlights its importance as a bioactive lipid.[1]

The signaling cascade initiated by the accumulation of FF-MAS provides a strong rationale for its investigation as a biomarker in metabolic diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers where cholesterol metabolism is reprogrammed.[3][4][5]

FF_MAS_Signaling_Pathway Figure 1: FF-MAS Signaling via LXRα cluster_pathway Cholesterol Biosynthesis Pathway cluster_signaling LXRα Signaling Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51 (Lanosterol 14α-demethylase) T_MAS T-MAS FF_MAS->T_MAS FF_MAS_node Accumulated FF-MAS Cholesterol Cholesterol T_MAS->Cholesterol Multiple Steps LXR LXRα FF_MAS_node->LXR Activates Gene_Expression Target Gene Expression (e.g., SREBP-1c, FAS) LXR->Gene_Expression Induces Lipogenesis Increased Lipogenesis Gene_Expression->Lipogenesis

Figure 1: FF-MAS Signaling via LXRα

This compound: The Internal Standard

This compound is the deuterated form of 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol.[6] The "-d6" signifies that six hydrogen atoms in the 4,4-dimethyl groups have been replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic labeling makes the molecule chemically identical to its endogenous counterpart but physically heavier, allowing it to be distinguished by a mass spectrometer.

Its role in metabolic studies is to serve as an internal standard (IS) for isotope dilution mass spectrometry (IDMS). This is the gold-standard analytical method for absolute quantification. The IS is added at a known concentration to a biological sample at the very beginning of the sample preparation process. It experiences the same processing, extraction losses, and ionization suppression/enhancement as the endogenous analyte. By measuring the signal ratio of the endogenous analyte to the known amount of IS, a highly accurate and precise quantification can be achieved.

Properties of this compound
PropertyValueReference
Chemical Name 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol[6]
Molecular Formula C₂₉H₄₂D₆O[6]
Molecular Weight ~418.73 g/mol
Purity ≥99% (TLC)
Storage -20°C
Physical Form Powder

Experimental Protocol: Quantification of Endogenous Sterols

The following section outlines a detailed methodology for the use of this compound as an internal standard for quantifying an endogenous sterol (e.g., Dihydro FF-MAS) in human plasma.

Experimental_Workflow Figure 2: Workflow for Sterol Quantification using this compound Sample 1. Sample Collection (e.g., 100 µL Plasma) Spike 2. Internal Standard Spiking Add known amount of This compound Sample->Spike Extraction 3. Liquid-Liquid Extraction (e.g., with Methyl-tert-butyl ether) Spike->Extraction Drydown 4. Evaporation & Reconstitution Dry under N₂ stream Reconstitute in mobile phase Extraction->Drydown LCMS 5. LC-MS/MS Analysis Inject sample for separation and detection Drydown->LCMS Data 6. Data Processing Integrate peak areas for analyte and internal standard LCMS->Data Quant 7. Quantification Calculate analyte concentration using calibration curve Data->Quant

Figure 2: Workflow for Sterol Quantification using this compound
Materials and Reagents

  • This compound (Internal Standard)

  • Dihydro FF-MAS (Analyte standard for calibration curve)

  • Human Plasma (K₂EDTA)

  • LC-MS Grade Methanol, Acetonitrile, Isopropanol, Water

  • Methyl-tert-butyl ether (MTBE)

  • Formic Acid

  • Nitrogen Gas

Sample Preparation
  • Thawing : Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquoting : Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample. This provides a final IS concentration of 1 ng per sample.

  • Protein Precipitation & Lipid Extraction : Add 1 mL of cold MTBE to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation : Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection : Carefully transfer the upper organic layer (~1 mL) to a new 1.5 mL tube, avoiding the protein interface.

  • Evaporation : Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution : Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water). Vortex for 30 seconds and transfer to an LC autosampler vial.

LC-MS/MS Analysis
  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid.

  • Gradient : A suitable gradient from 80% B to 100% B over 10 minutes to resolve the sterol isomers.

  • Ionization : Electrospray Ionization (ESI) in positive mode.

  • Detection : Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for both the analyte and the this compound internal standard.

Data Analysis and Quantification
  • Calibration Curve : Prepare a calibration curve by spiking known amounts of the non-labeled analyte standard into a surrogate matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of the this compound internal standard.

  • Ratio Calculation : For each sample and calibrator, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Concentration Determination : Plot the peak area ratio against the analyte concentration for the calibrators. Use the resulting linear regression equation to determine the concentration of the endogenous analyte in the unknown samples.

Data Presentation and Interpretation

Quantitative data from such studies should be presented clearly to allow for straightforward comparison between sample groups. The use of this compound ensures high confidence in the measured concentrations.

Example Quantitative Data

The following table represents hypothetical data from an experiment comparing plasma Dihydro FF-MAS levels in healthy controls versus patients with a metabolic disorder.

Sample IDGroupAnalyte Peak AreaIS (d6) Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (ng/mL)
CTRL-01Control150,450305,1000.4934.93
CTRL-02Control135,800299,5000.4534.53
CTRL-03Control162,300310,2000.5235.23
MET-D-01 Metabolic Disorder 310,600 301,400 1.030 10.30
MET-D-02 Metabolic Disorder 289,900 295,800 0.980 9.80
MET-D-03 Metabolic Disorder 345,100 308,900 1.117 11.17

In this example, the significantly higher concentration of Dihydro FF-MAS in the patient group could suggest a dysregulation in the cholesterol biosynthesis pathway, potentially implicating LXRα signaling.

Conclusion and Future Directions

This compound is an indispensable tool for researchers in the metabolic field. While not a direct biomarker itself, its role as a stable isotope-labeled internal standard is critical for the accurate and precise quantification of endogenous sterols that are potential biomarkers. The methodologies described in this guide provide a robust framework for investigating the role of FF-MAS and related compounds in health and disease. Future studies employing this technology will be vital for elucidating the complex interplay between cholesterol metabolism intermediates and cellular signaling, paving the way for novel diagnostic markers and therapeutic targets in metabolic and proliferative diseases.

References

The Crossroads of Cholesterol Synthesis: A Technical Guide to the Kandutsch-Russell and Bloch Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the two major pathways for the post-lanosterol stage of cholesterol biosynthesis: the Kandutsch-Russell (K-R) and Bloch pathways. Understanding the nuances of these pathways, their tissue-specific utilization, and the key regulatory enzymes is critical for research in metabolic diseases, neuroscience, and cancer, as well as for the development of novel therapeutics targeting cholesterol metabolism.

Core Concepts: Diverging Routes to a Vital Molecule

Cholesterol biosynthesis is a complex and highly regulated process. Following the formation of the first sterol, lanosterol, the pathway bifurcates into two main branches: the Bloch and the Kandutsch-Russell pathways.[1] The fundamental distinction between these two routes lies in the timing of the reduction of the C24-C25 double bond in the sterol side chain.

  • The Bloch Pathway: In this pathway, modifications to the sterol nucleus, including the removal of three methyl groups, occur before the reduction of the C24-C25 double bond.[2][3] This pathway proceeds through the intermediate desmosterol, which is the final substrate for the enzyme 24-dehydrocholesterol reductase (DHCR24) to produce cholesterol.[2][3]

  • The Kandutsch-Russell (K-R) Pathway: This pathway is characterized by the early reduction of the C24-C25 double bond of lanosterol or its early demethylated derivatives.[2][4] This leads to a series of saturated intermediates, with 7-dehydrocholesterol (7-DHC) being the penultimate sterol before its conversion to cholesterol by 7-dehydrocholesterol reductase (DHCR7).[3]

Recent research has revealed that a Modified Kandutsch-Russell (MK-R) Pathway is more prevalent in many tissues than the canonical K-R pathway.[4][5] This hybrid pathway involves initial demethylation steps similar to the Bloch pathway, followed by a crossover to the K-R pathway where the C24-C25 double bond is reduced mid-pathway, leading to the formation of saturated intermediates.[4]

Quantitative Data Summary

The choice between the Bloch and MK-R pathways is highly tissue-specific and depends on the metabolic requirements of the cell.[4][6] The following tables summarize the relative flux through these pathways in various mouse tissues, as determined by stable isotope labeling studies.

Table 1: Proportional Flux Through the Bloch and Modified Kandutsch-Russell (MK-R) Pathways in Various Mouse Tissues

TissueProportional Flux Through Bloch Pathway (%)Proportional Flux Through MK-R Pathway (%)Reference
Testes97%3%[4]
Adrenal Gland>95%<5%[4]
Liver~50%~50%[4]
BrainLowHigh[4]
SkinLowHigh[4]
Preputial Gland8%92%[4]

Table 2: Key Enzymes and Their Functions in the Bloch and Kandutsch-Russell Pathways

EnzymeGeneFunctionPathway(s)
24-dehydrocholesterol reductaseDHCR24Reduces the C24-C25 double bond in the sterol side chain. It is the terminal enzyme of the Bloch pathway and a key crossover point to the K-R pathway.[1][2]Bloch, K-R, MK-R
7-dehydrocholesterol reductaseDHCR7Reduces the C7-C8 double bond in the sterol B-ring, the final step in cholesterol synthesis via the K-R pathway.[3]K-R, MK-R
Sterol-C4-methyl-oxidaseSC4MOLInvolved in the demethylation of the C4 position of the sterol nucleus.Bloch, K-R, MK-R
NAD(P) dependent steroid dehydrogenase-likeNSDHLInvolved in the demethylation of the C4 position of the sterol nucleus.Bloch, K-R, MK-R
Emopamil binding protein (sterol isomerase)EBPCatalyzes the isomerization of the double bond from C8-C9 to C7-C8.Bloch, K-R, MK-R
Lanosterol synthaseLSSCyclizes 2,3-oxidosqualene to form lanosterol, the precursor to both pathways.Both

Experimental Protocols: Elucidating Pathway Dynamics

The study of the Bloch and K-R pathways relies on sophisticated analytical techniques to separate and quantify the structurally similar sterol intermediates.

Stable Isotope Labeling with Deuterium Oxide (D₂O)

This is a powerful method to trace the dynamic flux of sterol biosynthesis in vivo and in vitro.

  • Principle: D₂O is administered to animals or added to cell culture media. The deuterium atoms are incorporated into newly synthesized sterols. By analyzing the mass isotopomer distribution of the sterol intermediates over time, the rate of synthesis and the relative flux through each pathway can be determined.[4][7]

  • Methodology Outline:

    • D₂O Administration: For in vivo studies, mice are typically provided with D₂O-enriched drinking water (e.g., 4-8%). For cell culture, the medium is supplemented with D₂O.[4]

    • Tissue/Cell Collection: Tissues or cells are harvested at various time points.

    • Lipid Extraction: Lipids are extracted from the samples using methods like the Folch or Bligh-Dyer procedures.

    • Saponification: The lipid extract is saponified to release the free sterols from their esterified forms.

    • Derivatization: The sterols are derivatized (e.g., silylated) to increase their volatility for gas chromatography.

    • Mass Spectrometry Analysis: The derivatized sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of deuterium and quantify the different sterol intermediates.[2][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

GC-MS is a cornerstone technique for the separation and identification of sterol intermediates.

  • Principle: GC separates the different sterol derivatives based on their boiling points and interactions with the chromatographic column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their mass-to-charge ratio and fragmentation pattern.[8][10]

  • Methodology Outline:

    • Sample Preparation: As described in the stable isotope labeling protocol (extraction, saponification, derivatization).

    • Injection: The derivatized sample is injected into the gas chromatograph.

    • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the different sterols.

    • Ionization and Fragmentation: As the separated sterols elute from the column, they enter the mass spectrometer where they are ionized (e.g., by electron ionization) and fragmented.

    • Detection and Analysis: The fragments are detected, and the resulting mass spectrum is used to identify the sterol based on its unique fragmentation pattern and retention time. Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard.[9][11]

Mandatory Visualizations

The following diagrams illustrate the key pathways and their relationships.

G cluster_bloch Bloch Pathway cluster_kr Kandutsch-Russell Pathway Lanosterol_B Lanosterol Zymosterol Zymosterol Lanosterol_B->Zymosterol Demethylation Lathosterol_B Lathosterol Zymosterol->Lathosterol_B Isomerization Desmosterol Desmosterol Lathosterol_B->Desmosterol Demethylation Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24 Lanosterol_K Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol_K->Dihydrolanosterol DHCR24 Lathosterol_K 7-Dehydrodesmosterol Dihydrolanosterol->Lathosterol_K Demethylation Seven_DHC 7-Dehydrocholesterol Lathosterol_K->Seven_DHC Demethylation Cholesterol_K Cholesterol Seven_DHC->Cholesterol_K DHCR7

Caption: The Bloch and Kandutsch-Russell cholesterol synthesis pathways.

G cluster_bloch Bloch Intermediates (Unsaturated Side Chain) cluster_mkr MK-R Intermediates (Saturated Side Chain) Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Demethylation Lathosterol Lathosterol Zymosterol->Lathosterol Isomerization Dihydrozymosterol Dihydrozymosterol Zymosterol->Dihydrozymosterol DHCR24 Desmosterol Desmosterol Lathosterol->Desmosterol Demethylation Dihydrolathosterol Dihydrolathosterol Lathosterol->Dihydrolathosterol DHCR24 Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Dihydrozymosterol->Dihydrolathosterol Isomerization Seven_DHC 7-Dehydrocholesterol Dihydrolathosterol->Seven_DHC Demethylation Seven_DHC->Cholesterol DHCR7

Caption: The Modified Kandutsch-Russell (MK-R) pathway showing crossover points.

G Start Sample Collection (Tissue or Cells) LipidExtraction Lipid Extraction Start->LipidExtraction Saponification Saponification LipidExtraction->Saponification Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization GCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification and Isotopomer Analysis) GCMS->DataAnalysis End Pathway Flux Determination DataAnalysis->End

Caption: Experimental workflow for analyzing cholesterol biosynthesis pathways.

References

physical and chemical properties of Dihydro FF-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dihydro FF-MAS-d6, a deuterated derivative of Dihydro Follicular Fluid Meiosis-Activating Sterol. This document outlines its place in biochemical pathways and provides general experimental protocols for its analysis, intended for use in research and drug development.

Core Physical and Chemical Properties

This compound, systematically known as 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol, is a stable isotope-labeled analog of the naturally occurring sterol, Dihydro FF-MAS. The introduction of six deuterium atoms at the C-4 methyl positions provides a valuable tool for metabolic studies, particularly in mass spectrometry-based tracer experiments.

PropertyValueSource(s)
Chemical Formula C₂₉H₄₂D₆O
Molecular Weight 418.73 g/mol [1]
CAS Number 2315262-47-4
Appearance White solid/powder[2]
Purity >99% (by TLC)[2]
Synonyms 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol
Storage Temperature -20°C[2]
Shipping Conditions Dry Ice[2]
Melting Point 118 - 122°C (for a related deuterated sterol)[3]
Solubility Chloroform (Slightly), Methanol (Slightly, Heated)[3]

Note: Specific spectral data such as detailed NMR chemical shifts and mass spectrometry fragmentation patterns for this compound are not widely available in public databases. Researchers should generate this data internally using appropriate analytical techniques.

Biochemical Context: The Kandutsch-Russell Pathway

Dihydro FF-MAS is an intermediate in the Kandutsch-Russell (K-R) pathway, an alternative route for cholesterol biosynthesis from lanosterol. This pathway is active in various tissues. This compound, as a deuterated analog, can be used to trace the flux and metabolism through this pathway.

The diagram below illustrates the position of Dihydro FF-MAS within the later stages of the Kandutsch-Russell pathway.

Kandutsch_Russell_Pathway cluster_KR Kandutsch-Russell Pathway (Simplified) Lanosterol Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol Δ24-reductase FF_MAS FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) Dihydrolanosterol->FF_MAS CYP51A1 (14α-demethylase) Dihydro_FF_MAS Dihydro FF-MAS (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) FF_MAS->Dihydro_FF_MAS Δ14-reductase Lathosterol Lathosterol Dihydro_FF_MAS->Lathosterol Multiple Steps Cholesterol Cholesterol Lathosterol->Cholesterol Multiple Steps

Simplified Kandutsch-Russell Pathway highlighting Dihydro FF-MAS.

Biological Activity of Parent Compound

The non-deuterated parent compound, Dihydro FF-MAS, is classified as a meiosis-activating sterol (MAS). These sterols are known to play a role in oocyte maturation. Specifically, they can overcome the hypoxanthine-induced meiotic arrest in vitro, suggesting a function in signaling the resumption of meiosis. The primary mechanism appears to be through providing a positive stimulus for the oocyte to re-enter the cell cycle.

It is important to note that while Dihydro FF-MAS has this demonstrated biological activity, its deuterated form, this compound, is primarily intended for use as a metabolic tracer and internal standard in analytical studies.

Experimental Protocols

The following are generalized experimental protocols for the analysis of sterols, which can be adapted for this compound. Specific parameters may require optimization based on the instrumentation and experimental goals.

Thin-Layer Chromatography (TLC) for Sterol Separation

This protocol is suitable for the qualitative analysis and purification of 4,4-dimethyl sterols.

Materials:

  • Silica gel TLC plates (or alumina plates) impregnated with silver nitrate (AgNO₃)

  • Developing chamber

  • Spotting capillaries

  • Solvent system (e.g., a mixture of hexane and diethyl ether)

  • Visualization reagent (e.g., phosphomolybdic acid spray or iodine vapor)

  • This compound standard and sample extracts

Procedure:

  • Plate Preparation: If not commercially prepared, TLC plates can be impregnated by dipping them in a solution of silver nitrate in acetonitrile and then activating them by heating.

  • Sample Application: Dissolve the this compound standard and lipid extracts in a minimal amount of a volatile solvent (e.g., chloroform). Using a capillary tube, spot the samples onto the baseline of the TLC plate.

  • Development: Place the spotted plate in a developing chamber pre-saturated with the chosen solvent system. Allow the solvent front to migrate up the plate.

  • Visualization: After development, remove the plate and allow the solvent to evaporate. Visualize the separated spots using a suitable reagent. For example, spraying with phosphomolybdic acid followed by heating will reveal lipid spots.

  • Analysis: The retention factor (Rf) of the sample spot can be compared to that of the this compound standard for identification.

TLC_Workflow cluster_workflow TLC Experimental Workflow Start Start PlatePrep Prepare AgNO₃-impregnated TLC Plate Start->PlatePrep SampleApp Apply Sample and Standard to Plate Baseline PlatePrep->SampleApp Development Develop Plate in Solvent Chamber SampleApp->Development Visualization Dry Plate and Visualize Spots with Reagent Development->Visualization Analysis Analyze Rf Values Visualization->Analysis End End Analysis->End

General workflow for Thin-Layer Chromatography of sterols.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Sterol Analysis

This protocol outlines a general method for the quantitative analysis of deuterated sterols using HPLC coupled with mass spectrometry.[4]

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Methanol with 5mM ammonium acetate

  • Mobile Phase B: Water with 5mM ammonium acetate

  • Lipid extracts containing this compound

Procedure:

  • Sample Preparation: Perform a lipid extraction from the biological matrix of interest (e.g., using a modified Bligh-Dyer method). Add a known amount of a suitable internal standard if this compound is the analyte of interest, or use this compound as an internal standard for the quantification of other sterols.

  • HPLC Separation: Inject the extracted sample onto the C18 column. Elute the sterols using a binary gradient of Mobile Phase A and B. A typical gradient might start with a higher proportion of Mobile Phase B, gradually increasing the proportion of Mobile Phase A to elute the more hydrophobic sterols.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with ESI. For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions will need to be optimized for this compound.

  • Quantification: The amount of this compound can be quantified by comparing the peak area of its specific transition to that of a known concentration of a non-deuterated standard, or it can be used to quantify endogenous sterols by comparing their peak areas to that of the deuterated standard.

HPLC_MS_Workflow cluster_workflow HPLC-MS Experimental Workflow Start Start Extraction Lipid Extraction from Biological Sample Start->Extraction HPLC Separation by Reverse-Phase HPLC Extraction->HPLC MS Detection by ESI-MS/MS (SRM/MRM Mode) HPLC->MS Quant Data Analysis and Quantification MS->Quant End End Quant->End

General workflow for HPLC-MS analysis of sterols.

Conclusion

References

Dihydro FF-MAS-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dihydro FF-MAS-d6, a deuterated derivative of the meiosis-activating sterol, Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS). Dihydro FF-MAS is an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. This document details the physicochemical properties of this compound, its role in biological pathways, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers in reproductive biology, steroid biochemistry, and drug development.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, providing a clear reference for its key properties.

PropertyValueReference
CAS Number 2315262-47-4[1][2]
Molecular Weight 418.73[1][2]
Molecular Formula C₂₉H₄₂D₆O[1]
Synonym 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol[1]
Physical Form Powder[2]
Purity >99% (TLC)[2]
Storage Temperature -20°C[2]

Biological Context: The Kandutsch-Russell Pathway and Meiosis Activation

Dihydro FF-MAS is a sterol intermediate within the Kandutsch-Russell (K-R) pathway, one of the two main routes for cholesterol biosynthesis.[2] This pathway is distinct from the Bloch pathway. The enzyme Cytochrome P450 51A1 (CYP51A1), also known as lanosterol 14α-demethylase, plays a crucial role in the conversion of lanosterol to FF-MAS, a related meiosis-activating sterol.[3][4] Meiosis-activating sterols (MAS), including FF-MAS and Dihydro FF-MAS, are of significant interest due to their ability to induce the resumption of meiosis in oocytes.[5]

The process of oocyte maturation is characterized by the transition from prophase I to metaphase II, a critical step for successful fertilization. This process is held in arrest by factors such as hypoxanthine, which maintains high levels of cyclic AMP (cAMP) within the oocyte.[5] The surge of gonadotropins, such as follicle-stimulating hormone (FSH), triggers a signaling cascade in the surrounding cumulus cells, leading to the production of meiosis-inducing signals.[5] MAS are considered to be key components of this signaling pathway, capable of overcoming the hypoxanthine-induced meiotic arrest.[5]

Signaling Pathway of Meiosis Activation

The following diagram illustrates the proposed signaling pathway for gonadotropin-induced meiosis resumption, highlighting the role of Meiosis Activating Sterols.

Caption: Signaling pathway of gonadotropin-induced oocyte meiosis resumption.

Experimental Protocols

General Workflow for Studying this compound in Oocyte Maturation

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on oocyte maturation.

Oocyte_Maturation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Oocyte_Isolation 1. Oocyte Isolation (e.g., from hormonally primed mice) Meiotic_Arrest_Induction 2. Induction of Meiotic Arrest (e.g., with 4mM Hypoxanthine) Oocyte_Isolation->Meiotic_Arrest_Induction Treatment_Groups 3. Allocation to Treatment Groups: - Vehicle Control - this compound (various conc.) Meiotic_Arrest_Induction->Treatment_Groups Incubation 4. Incubation (e.g., 17-18 hours at 37°C) Treatment_Groups->Incubation GVBD_Assessment 5. Assessment of Meiotic Resumption (Germinal Vesicle Breakdown - GVBD) Incubation->GVBD_Assessment Data_Analysis 6. Data Analysis and Statistical Comparison GVBD_Assessment->Data_Analysis

Caption: Experimental workflow for oocyte maturation assay.

Detailed Methodologies

3.2.1. Oocyte Isolation and Culture

A detailed protocol for isolating and culturing mouse oocytes for maturation studies is described by Downs et al. (2001).[6][7] Briefly, cumulus cell-enclosed oocytes are collected from the antral follicles of hormonally primed immature mice. To obtain denuded oocytes, the surrounding cumulus cells are removed by repeated pipetting. Oocytes are typically cultured in a bicarbonate-buffered minimum essential medium (MEM) supplemented with pyruvate and bovine serum albumin (BSA). Meiotic arrest is induced by the addition of hypoxanthine to the culture medium.

3.2.2. Sterol Preparation and Delivery

Due to the hydrophobic nature of sterols, proper solubilization is critical for in vitro experiments. One method involves dissolving the sterol in ethanol and then diluting it to the final concentration in the culture medium. It is important to note that the final ethanol concentration should be kept low to avoid non-specific effects on oocyte maturation. An alternative method of solubilization involves sonication.[6][7]

3.2.3. Analysis of Sterols by Mass Spectrometry

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of sterols in biological samples. A general method involves a modified Bligh/Dyer extraction of lipids from cells or tissues in the presence of deuterated sterol standards, which serve as internal standards for accurate quantification.[8] The sterols are then separated by reverse-phase HPLC and detected by a mass spectrometer operating in the selected reaction monitoring (SRM) mode for high sensitivity and selectivity.[8] Gas chromatography-mass spectrometry (GC-MS) can also be employed for sterol analysis.[9]

3.2.4. Synthesis of Deuterated Sterols

Logical Relationships in Sterol Biosynthesis

The following diagram illustrates the position of Dihydro FF-MAS within the Kandutsch-Russell pathway and its relationship to other key sterol intermediates.

Kandutsch_Russell_Pathway cluster_legend Legend Lanosterol Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 FF_MAS FF-MAS Lanosterol->FF_MAS CYP51A1 Dihydro_FF_MAS Dihydro FF-MAS Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Downstream_Intermediates_Bloch Downstream Intermediates (Bloch Pathway) FF_MAS->Downstream_Intermediates_Bloch Downstream_Intermediates_KR Downstream Intermediates (Kandutsch-Russell Pathway) Dihydro_FF_MAS->Downstream_Intermediates_KR CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) DHCR24 DHCR24 (24-dehydrocholesterol reductase) Cholesterol Cholesterol Downstream_Intermediates_Bloch->Cholesterol Downstream_Intermediates_KR->Cholesterol key_precursor Precursor key_mas Meiosis Activating Sterol key_enzyme Enzyme key_product Final Product

Caption: Position of Dihydro FF-MAS in the Kandutsch-Russell pathway.

Conclusion

This compound is a valuable tool for researchers investigating the intricate processes of cholesterol biosynthesis and oocyte maturation. Its deuterated nature makes it particularly useful as an internal standard in mass spectrometry-based studies, allowing for precise quantification of its non-deuterated counterpart in biological samples. This technical guide provides a foundational understanding of this compound, its biological significance, and the experimental approaches used to study its function. Further research into the specific molecular targets and downstream signaling events of meiosis-activating sterols will undoubtedly provide deeper insights into the regulation of female fertility.

References

Methodological & Application

Application Note: Quantitative Analysis of Dihydro FF-MAS by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a derivative of FF-MAS, a sterol intermediate in the cholesterol biosynthesis pathway. The accurate quantification of Dihydro FF-MAS in biological matrices is crucial for understanding its physiological roles and potential as a biomarker or therapeutic agent. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of Dihydro FF-MAS, utilizing its deuterated form, Dihydro FF-MAS-d6, as an internal standard (IS). The method employs a straightforward sample preparation procedure followed by a rapid chromatographic separation.

Experimental Protocols

Materials and Reagents
  • Analytes: Dihydro FF-MAS, this compound (Internal Standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Isopropanol (IPA) - All LC-MS grade

  • Reagents: Formic Acid (FA), Ammonium Acetate - LC-MS grade

  • Sample Matrix: Human Plasma (or other relevant biological matrix)

  • Equipment: Centrifuge, evaporator, vortex mixer, analytical balance

Sample Preparation: Protein Precipitation & Extraction

This protocol is designed for the extraction of Dihydro FF-MAS from human plasma.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Methanol with 5 mM ammonium acetate). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an LC-MS vial for analysis.

For more complex matrices or to remove interfering lipids, a Solid-Phase Extraction (SPE) cleanup step using a silica or C18 cartridge can be incorporated after protein precipitation.[1][2]

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.[3][4]

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[4]
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 5 mM Ammonium Acetate in Methanol/Isopropanol (90:10, v/v)
Gradient Start at 85% B, ramp to 100% B over 8 min, hold for 2 min, return to 85% B over 0.1 min, and re-equilibrate for 2.9 min[1]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Run Time 13 minutes

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions for Dihydro FF-MAS and Internal Standard

Note: These are proposed transitions based on the structure of Dihydro FF-MAS (C₂₉H₅₀O, MW ≈ 414.7 g/mol ). Optimal collision energies (CE) and cone voltages (CV) must be determined empirically by infusing standard solutions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Dihydro FF-MAS 397.4 [M+H-H₂O]⁺245.20.050OptimizeOptimize
Dihydro FF-MAS 397.4 [M+H-H₂O]⁺109.10.050OptimizeOptimize
This compound (IS) 403.4 [M+H-H₂O]⁺251.20.050OptimizeOptimize
This compound (IS) 403.4 [M+H-H₂O]⁺115.10.050OptimizeOptimize

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Plasma Sample (100 µL) Spike 2. Spike IS (D6-Dihydro FF-MAS) Sample->Spike Precipitate 3. Protein Precipitation (ACN) Spike->Precipitate Centrifuge1 4. Centrifuge Precipitate->Centrifuge1 Evaporate 5. Evaporate Supernatant Centrifuge1->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute LC_Inject 7. LC Injection Reconstitute->LC_Inject LC_Separation 8. Chromatographic Separation LC_Inject->LC_Separation MS_Detection 9. MS/MS Detection (MRM) LC_Separation->MS_Detection Integration 10. Peak Integration MS_Detection->Integration Calibration 11. Calibration Curve Generation Integration->Calibration Quantification 12. Concentration Calculation Calibration->Quantification Report 13. Final Report Quantification->Report

Caption: LC-MS/MS workflow for Dihydro FF-MAS analysis.

Signaling Pathway Context

Dihydro FF-MAS is an intermediate in the post-squalene portion of the cholesterol biosynthesis pathway. This pathway is critical for producing cholesterol, a vital component of cell membranes and a precursor to steroid hormones and bile acids.

G cluster_legend Legend Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps FF_MAS FF-MAS (4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol) Lanosterol->FF_MAS Bloch Pathway Lathosterol Lathosterol Lanosterol->Lathosterol Kandutsch-Russell Pathway Dihydro_FF_MAS Dihydro FF-MAS (T-MAS) FF_MAS->Dihydro_FF_MAS Δ24-Reductase Desmosterol Desmosterol FF_MAS->Desmosterol Multiple Steps Dihydro_FF_MAS->Lathosterol Multiple Steps Cholesterol Cholesterol Lathosterol->Cholesterol Multiple Steps Desmosterol->Cholesterol Δ24-Reductase Analyte Analyte of Interest Precursor Key Precursor Product Pathway Product Intermediate Other Intermediates

Caption: Simplified Cholesterol Biosynthesis Pathway.

References

Application Notes and Protocols for Sterol Profiling Using Dihydro FF-MAS-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of sterols is crucial for understanding cellular metabolism, drug development, and the diagnosis of various diseases. Sterol profiling by mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is a powerful analytical technique for this purpose. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.

Dihydro Follicular Fluid Meiosis-Activating Sterol-d6 (Dihydro FF-MAS-d6) is a deuterated analog of Dihydro FF-MAS, an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1][2][3][4] Its structural similarity and mass shift make it an ideal internal standard for the quantification of Dihydro FF-MAS and other related sterols in biological matrices. This document provides detailed application notes and protocols for the use of this compound in sterol profiling.

Signaling and Biosynthetic Pathways

Understanding the biological context of the analytes is critical for interpreting the results of sterol profiling studies. Dihydro FF-MAS is a key intermediate in the Kandutsch-Russell pathway, one of the major routes for cholesterol biosynthesis.[5][6][7][8][9] Furthermore, the related compound, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), has been shown to play a significant role in oocyte maturation by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][10][11][12][13]

Kandutsch-Russell Pathway cluster_synthesis Cholesterol Biosynthesis cluster_kr Kandutsch-Russell Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 FF-MAS Follicular fluid meiosis-activating sterol (FF-MAS) Lanosterol->FF-MAS CYP51A1 Dihydro FF-MAS Dihydro FF-MAS Dihydrolanosterol->Dihydro FF-MAS CYP51A1 Lathosterol Lathosterol Dihydro FF-MAS->Lathosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Figure 1: Simplified diagram of the Kandutsch-Russell pathway for cholesterol biosynthesis.

FF-MAS Signaling Pathway FF-MAS FF-MAS Oocyte Membrane Oocyte Membrane FF-MAS->Oocyte Membrane Enters Oocyte MOS MOS Oocyte Membrane->MOS Activates MEK1/2 MEK1/2 MOS->MEK1/2 Phosphorylates ERK1/2 (MAPK) ERK1/2 (MAPK) MEK1/2->ERK1/2 (MAPK) Phosphorylates Spindle Assembly Spindle Assembly ERK1/2 (MAPK)->Spindle Assembly Promotes Meiotic Resumption Meiotic Resumption Spindle Assembly->Meiotic Resumption Leads to

Figure 2: FF-MAS induced MAPK signaling pathway in oocyte maturation.

Experimental Protocols

The following protocols are generalized from established methods for sterol analysis using deuterated internal standards.[2][14][15][16][17][18][19] Optimization may be required for specific sample matrices and instrumentation.

Sample Preparation

Objective: To extract sterols from the biological matrix and add the internal standard.

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • This compound internal standard solution (1 mg/mL in ethanol)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of sample, add a known amount of this compound internal standard (e.g., 10 µL of a 1 µg/mL working solution). The amount should be optimized based on the expected concentration of the analytes of interest.

  • Add 2 mL of chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 1 minute.

  • Add 0.5 mL of PBS, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen at 37°C.

Saponification (Optional, for total sterol analysis)

Objective: To hydrolyze steryl esters to free sterols.

Materials:

  • Dried lipid extract

  • 1 M NaOH in 90% ethanol

  • Hexane

  • Deionized water

Procedure:

  • Reconstitute the dried lipid extract in 1 mL of 1 M NaOH in 90% ethanol.

  • Incubate at 60°C for 1 hour.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Collect the upper hexane layer containing the non-saponifiable lipids (including sterols).

  • Repeat the hexane extraction (steps 4-6) and combine the hexane fractions.

  • Dry the combined hexane extract under a gentle stream of nitrogen.

Derivatization for GC-MS Analysis

Objective: To increase the volatility and thermal stability of the sterols for GC analysis.

Materials:

  • Dried sterol extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • To the dried sterol extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

Instrumental Analysis

GC-MS Method
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C, hold for 15 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MSD Transfer Line: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Quantification:

  • This compound (TMS derivative): Monitor characteristic ions (e.g., m/z related to the molecular ion and specific fragments, taking into account the d6 label).

  • Analyte Sterols (TMS derivatives): Monitor characteristic ions for each sterol of interest.

LC-MS/MS Method
  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 80% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • This compound: Precursor ion -> Product ion (to be determined by infusion)

    • Analyte Sterols: Precursor ion -> Product ion (optimized for each sterol)

Data Presentation and Method Validation

The following tables provide an example of the quantitative data that should be generated during method validation. The values presented are illustrative and based on typical performance characteristics of similar sterol analysis methods.[14]

Table 1: Method Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Dihydro FF-MAS1 - 500> 0.990.51
FF-MAS1 - 500> 0.990.51
Lathosterol5 - 1000> 0.9925
Desmosterol5 - 1000> 0.9925
Cholesterol1000 - 50000> 0.995001000

Table 2: Accuracy and Precision

AnalyteSpiked Conc. (ng/mL)Recovery (%)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=5)
Dihydro FF-MAS1095 - 105< 10< 15
10098 - 102< 5< 10
FF-MAS1093 - 107< 10< 15
10097 - 103< 5< 10
Lathosterol5090 - 110< 10< 15
50095 - 105< 5< 10

Experimental Workflow

The overall workflow for sterol profiling using this compound as an internal standard is depicted below.

Sterol Profiling Workflow Sample Biological Sample (Plasma, Tissue, etc.) IS_Spike Spike with This compound Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch Method) IS_Spike->Extraction Saponification Saponification (Optional, for Total Sterols) Extraction->Saponification Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization For Free Sterols Saponification->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing (Quantification using IS) Analysis->Data_Processing Results Sterol Profile Results Data_Processing->Results

Figure 3: General experimental workflow for sterol profiling.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of sterols in complex biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in setting up and validating their sterol profiling assays. The provided diagrams of the relevant biological pathways offer a valuable context for the interpretation of the analytical results.

References

Application Notes and Protocols for Sample Preparation with Dihydro FF-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro FF-MAS-d6 (4,4-dimethyl(d6)-cholest-8(9),14-dien-3β-ol) is the deuterated form of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS). As a stable isotope-labeled internal standard, it is a critical tool for accurate quantification of Dihydro FF-MAS and other related sterols in complex biological matrices using mass spectrometry (MS). Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation, thus correcting for matrix effects and procedural losses.[1] Dihydro FF-MAS is an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[2][3] This document provides detailed protocols for the preparation of samples for the quantitative analysis of sterols using this compound as an internal standard.

Quantitative Data Summary

The use of deuterated internal standards like this compound significantly improves the accuracy and precision of quantitative analyses. Below is a summary of typical performance data for sterol analysis using LC-MS/MS with deuterated internal standards.

ParameterTypical ValueBiological MatrixAnalytical Method
Extraction Recovery 85% - 110%Human PlasmaLLE & SPE
Inter-assay Precision < 12%Macaque SerumLC-MS/MS
Intra-assay Precision < 10%Macaque SerumLC-MS/MS
Limit of Detection (LOD) ~1 ng/mLHuman PlasmaHPLC-MS
Limit of Quantitation (LOQ) 67.5 ng/mLCell CultureLC-MS

Experimental Protocols

General Handling and Storage

This compound is typically supplied as a powder and should be stored at -20°C.[2][3][4] Stock solutions should be prepared in a suitable organic solvent, such as ethanol or methanol, and stored at -20°C in amber glass vials to prevent photodegradation.

Sample Preparation Workflow

The general workflow for preparing biological samples for sterol analysis involves extraction, optional saponification and derivatization, and finally, analysis by a chromatographic method coupled to a mass spectrometer.

Sample Preparation Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Add_Internal_Standard Spike with This compound Biological_Sample->Add_Internal_Standard Extraction Extraction (LLE or SPE) Add_Internal_Standard->Extraction Optional_Saponification Optional: Saponification Extraction->Optional_Saponification Dry_and_Reconstitute Dry Down and Reconstitute Optional_Saponification->Dry_and_Reconstitute Optional_Derivatization Optional: Derivatization Dry_and_Reconstitute->Optional_Derivatization LC_MS_Analysis LC-MS/MS Analysis Optional_Derivatization->LC_MS_Analysis

Caption: A typical workflow for the preparation of biological samples for sterol analysis.

Liquid-Liquid Extraction (LLE) from Plasma or Serum

This protocol is adapted from established methods for sterol extraction from liquid biological samples.

Materials:

  • Plasma or serum sample

  • This compound internal standard solution

  • Diethyl ether or ethyl acetate

  • Dry ice/ethanol bath

  • Vortex mixer

  • Centrifuge

  • SpeedVac or nitrogen evaporator

  • Assay buffer or reconstitution solvent (e.g., methanol/water mixture)

Procedure:

  • To 200 µL of plasma or serum in a glass tube, add a known amount of this compound internal standard solution.

  • Add 1 mL of diethyl ether or ethyl acetate (a 5:1 solvent-to-sample ratio).[5]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[5]

  • Allow the layers to separate for 5 minutes.[5]

  • Flash-freeze the aqueous (bottom) layer in a dry ice/ethanol bath.[5]

  • Decant the organic solvent (top layer) into a clean glass tube.

  • Repeat the extraction (steps 2-6) on the remaining aqueous layer and combine the organic extracts to maximize recovery.[5]

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.[5]

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) from Tissue Homogenates

This protocol is suitable for cleaning up more complex samples like tissue homogenates.

Materials:

  • Tissue homogenate

  • This compound internal standard solution

  • Silica SPE cartridge (e.g., 100 mg)

  • Hexane

  • Toluene

  • 30% Isopropanol in hexane

  • Vacuum manifold

  • Nitrogen evaporator or SpeedVac

  • Reconstitution solvent

Procedure:

  • To a known amount of tissue homogenate, add the this compound internal standard.

  • Perform a lipid extraction using a method like the Bligh-Dyer procedure.

  • Dry the lipid extract under nitrogen.

  • Condition a silica SPE cartridge by washing with 2 mL of hexane.

  • Dissolve the dried lipid extract in 1 mL of toluene and apply it to the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of hexane to elute nonpolar lipids like cholesteryl esters. Discard the eluate.

  • Elute the sterols of interest with 8 mL of 30% isopropanol in hexane into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Optional: Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of sterols. Silylation is a common method.

Materials:

  • Dried sample extract

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 100 µL of anhydrous pyridine to the dried extract.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 100°C for 1 hour.

  • Cool the sample to room temperature before analysis by GC-MS.

Kandutsch-Russell Pathway

Dihydro FF-MAS is an intermediate in the Kandutsch-Russell (K-R) pathway, one of the two main branches of cholesterol biosynthesis that diverge after the formation of lanosterol.[6] In the K-R pathway, the reduction of the C24 double bond in the side chain of lanosterol occurs before the removal of the methyl groups at C4 and C14.

Kandutsch-Russell Pathway cluster_KR Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Dihydro_Lanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydro_Lanosterol DHCR24 FF_MAS FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) Lanosterol->FF_MAS Dihydro_FF_MAS Dihydro FF-MAS Dihydro_Lanosterol->Dihydro_FF_MAS CYP51A1 Desmosterol Desmosterol FF_MAS->Desmosterol Lathosterol Lathosterol Dihydro_FF_MAS->Lathosterol Multiple Steps 7_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7_Dehydrocholesterol SC5D Cholesterol Cholesterol 7_Dehydrocholesterol->Cholesterol DHCR7 Desmosterol->Cholesterol

References

Application Notes: Quantification of Cholesterol Precursors in Serum by LC-MS/MS Using Dihydro FF-MAS-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of cholesterol and its precursors in serum is a critical aspect of biomedical research and drug development. Dysregulation of the cholesterol biosynthesis pathway is implicated in various metabolic and genetic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of key cholesterol precursors in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dihydro FF-MAS-d6, to ensure accuracy and precision.

Cholesterol biosynthesis is a complex enzymatic process.[1][2] Intermediates in this pathway, such as lanosterol, lathosterol, and desmosterol, can serve as important biomarkers. For instance, elevated levels of 7-dehydrocholesterol are indicative of Smith-Lemli-Opitz syndrome. This protocol is designed for researchers investigating the effects of therapeutic interventions on cholesterol metabolism and for clinical chemists diagnosing and monitoring disorders related to sterol synthesis.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of cholesterol precursors, followed by detection using tandem mass spectrometry. The use of a deuterated internal standard, this compound, which is added at the beginning of the sample preparation, corrects for variations in extraction efficiency and matrix effects, ensuring reliable quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC/MS grade methanol, ethanol, isopropanol, cyclohexane, and water.

  • Reagents: Potassium hydroxide (KOH), formic acid, and ammonium acetate.

  • Internal Standard (IS): this compound.

  • Calibration Standards: Lanosterol, Lathosterol, Desmosterol, Zymosterol, FF-MAS (Follicular Fluid Meiosis-activating Sterol), T-MAS (Testis Meiosis-activating Sterol), and other relevant cholesterol precursors.

  • Sample Collection Tubes: Serum separator tubes.

Sample Preparation

A robust sample preparation protocol is crucial for accurate sterol quantification and involves saponification to release esterified sterols, followed by liquid-liquid extraction.

  • Aliquoting and Internal Standard Spiking:

    • Thaw serum samples on ice.

    • In a glass tube, add 250 µL of serum.[3]

    • Add a known amount of this compound internal standard solution.

  • Saponification (Alkaline Hydrolysis):

    • To the serum-IS mixture, add 1 mL of 1 M ethanolic KOH solution.[3]

    • Vortex vigorously for 20 seconds.

    • Incubate the mixture at 65°C for 60 minutes to hydrolyze cholesteryl esters.[3]

  • Liquid-Liquid Extraction:

    • After cooling to room temperature, add 0.5 mL of Milli-Q water.[3]

    • Add 3 mL of cyclohexane to extract the non-saponifiable lipids (sterols).[3]

    • Vortex vigorously for 20 seconds.[3]

    • Centrifuge at 1300 x g for 10 minutes to separate the phases.[3]

    • Carefully transfer the upper organic phase to a new glass tube.[3]

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for specific instrumentation.

Liquid Chromatography:

ParameterRecommended Condition
Column Pentafluorophenyl (PFP) stationary phase column (e.g., 2.1 x 100 mm, 2.6 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol/Isopropanol (80:20, v/v) with 0.1% Formic Acid
Gradient Start at 70% B, increase to 100% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 0.3 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 5 µL[3]

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 400°C
Drying Gas Temp. 350°C

MRM Transitions:

The specific MRM transitions for each analyte and the internal standard need to be optimized on the mass spectrometer being used. The transitions typically involve the precursor ion ([M+H-H₂O]⁺) and a characteristic product ion.

Data Presentation

The following tables summarize representative quantitative data for key cholesterol precursors. These values are compiled from literature and serve as an example. Actual concentrations can vary based on the population and individual health status.

Table 1: Method Validation Parameters

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD, ng/mL)Limit of Quantitation (LOQ, ng/mL)
Lanosterol1 - 10000.51.5
Lathosterol1 - 10000.31.0
Desmosterol1 - 10000.41.2
Zymosterol1 - 5000.62.0
FF-MAS0.5 - 2500.20.6
T-MAS0.5 - 2500.20.7

Note: These are example values and should be determined for each specific assay.

Table 2: Representative Concentrations of Cholesterol Precursors in Healthy Human Serum

Cholesterol PrecursorMean Concentration (ng/mL)Standard Deviation (ng/mL)
Lanosterol25.88.5
Lathosterol250.675.2
Desmosterol85.322.1
Zymosterol15.24.8
FF-MAS5.11.9
T-MAS3.91.3

Note: These values are illustrative and can be influenced by various physiological and pathological factors.

Visualizations

Cholesterol Biosynthesis Pathway (Post-Squalene)

The following diagram illustrates the key steps in the conversion of lanosterol to cholesterol, highlighting the precursors quantified by this method.

Cholesterol_Biosynthesis Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51A1 T_MAS T-MAS FF_MAS->T_MAS Zymosterol Zymosterol T_MAS->Zymosterol Lathosterol Lathosterol Zymosterol->Lathosterol Kandutsch-Russell Pathway Desmosterol Desmosterol Zymosterol->Desmosterol Bloch Pathway Cholesterol Cholesterol Lathosterol->Cholesterol DHCR7 Desmosterol->Cholesterol DHCR24

Caption: Simplified overview of the post-squalene cholesterol biosynthesis pathway.

Experimental Workflow

This diagram outlines the major steps involved in the quantification of cholesterol precursors from serum samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum_Sample Serum Sample (250 µL) Spiking Spike with this compound Serum_Sample->Spiking Saponification Alkaline Hydrolysis (Saponification) Spiking->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MSMS LC-MS/MS Analysis Dry_Reconstitute->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for the analysis of serum cholesterol precursors.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of cholesterol precursors in human serum. The use of a deuterated internal standard, this compound, is critical for achieving high accuracy and precision. This application note serves as a comprehensive guide for researchers and clinicians in the field of sterol analysis, facilitating a deeper understanding of cholesterol metabolism in health and disease.

References

Application Notes and Protocols for Dihydro FF-MAS-d6 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Dihydro Follicular Fluid Meiosis-Activating Sterol-d6 (Dihydro FF-MAS-d6) as an internal standard for the quantitative analysis of sterols and other lipids in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

This compound is the deuterated form of Dihydro FF-MAS, a naturally occurring intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its chemical name is 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol.[3][4] As a stable isotope-labeled internal standard, this compound is an essential tool for accurate and precise quantification in mass spectrometry-based lipidomics.[5][6][7] The use of a deuterated standard that is structurally and chemically almost identical to the analyte of interest allows for the correction of variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[7]

Chemical Properties of this compound:

PropertyValue
Chemical FormulaC₂₉H₄₂D₆O
Molecular Weight418.73 g/mol
Purity≥99% (TLC)
Storage-20°C
Physical FormPowder

Source: Avanti Polar Lipids, Sigma-Aldrich[1][3]

Application in Lipidomics

This compound is primarily employed as an internal standard for the quantification of its non-deuterated counterpart, Dihydro FF-MAS, and other related sterol intermediates in various biological samples, including plasma, serum, cultured cells, and tissues.[8][9] Given that FF-MAS is a ligand for the Liver X receptor α (LXRα), a key regulator of lipid metabolism, accurate quantification of its levels is crucial for studying cholesterol homeostasis, lipogenesis, and related metabolic disorders.[10]

Signaling Pathway: FF-MAS and LXRα Activation

Follicular Fluid Meiosis-Activating Sterol (FF-MAS) is an endogenous ligand for the nuclear receptor LXRα. Activation of LXRα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Liver X Receptor Response Elements (LXREs) in the promoter regions of target genes. A key target is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[1][10][11] This pathway highlights the integral role of cholesterol biosynthesis intermediates in regulating overall lipid metabolism.

FF_MAS_LXR_Signaling cluster_cholesterol Cholesterol Biosynthesis cluster_signaling LXRα Signaling Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate FF-MAS FF-MAS Mevalonate->FF-MAS Dihydro FF-MAS Dihydro FF-MAS FF-MAS->Dihydro FF-MAS Cholesterol Cholesterol Dihydro FF-MAS->Cholesterol FF-MAS_ligand FF-MAS LXR_RXR LXRα/RXR FF-MAS_ligand->LXR_RXR activates LXRE LXRE LXR_RXR->LXRE binds to SREBP-1c_gene SREBP-1c Gene LXRE->SREBP-1c_gene promotes transcription SREBP-1c_protein SREBP-1c SREBP-1c_gene->SREBP-1c_protein translates to Lipogenic_Genes Lipogenic Genes (FASN, SCD1, etc.) SREBP-1c_protein->Lipogenic_Genes activates transcription Fatty_Acid_Synthesis Increased Fatty Acid & Triglyceride Synthesis Lipogenic_Genes->Fatty_Acid_Synthesis

FF-MAS LXRα Signaling Pathway

Experimental Protocols

The following are detailed protocols for the extraction and quantitative analysis of sterols from plasma/serum and cultured cells using this compound as an internal standard.

Protocol 1: Sterol Extraction from Plasma/Serum

This protocol is adapted from established lipid extraction methods such as the Bligh-Dyer or Folch procedures.[8]

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in a suitable solvent like methanol or ethanol)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS)

  • Glass culture tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: In a glass tube, add 200 µL of plasma or serum.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The amount should be optimized based on the expected concentration of the endogenous analyte.

  • Lipid Extraction:

    • Add 6 mL of a 1:2 (v/v) mixture of chloroform:methanol to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,500 rpm for 10 minutes to pellet the protein.

  • Phase Separation:

    • Transfer the supernatant to a new glass tube.

    • Add 2 mL of chloroform and 2 mL of PBS.

    • Vortex for 30 seconds and centrifuge at 2,500 rpm for 10 minutes to induce phase separation.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95% methanol).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Sterol Extraction from Cultured Cells

Materials:

  • Cultured cells

  • This compound internal standard solution

  • PBS

  • Chloroform

  • Methanol

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells using a cell scraper in a known volume of PBS.

  • Cell Lysis and Internal Standard Spiking:

    • Transfer the cell suspension to a centrifuge tube.

    • Add a known amount of this compound internal standard solution.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.

    • Vortex thoroughly for 1 minute.

    • Add 1.25 volumes of chloroform and vortex for 30 seconds.

    • Add 1.25 volumes of water and vortex for 30 seconds.

  • Phase Separation: Centrifuge at 2,000 rpm for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Layer: Collect the lower organic phase.

  • Drying: Dry the organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a suitable volume of the initial mobile phase.

  • Transfer: Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

The overall workflow for a typical lipidomics experiment using this compound is depicted below.

Lipidomics_Workflow Sample_Collection Sample Collection (Plasma, Cells, Tissue) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spiking->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Drying_Reconstitution Drying & Reconstitution Phase_Separation->Drying_Reconstitution LC_MS_Analysis LC-MS/MS Analysis Drying_Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Quantification Absolute Quantification Data_Processing->Quantification Statistical_Analysis Statistical Analysis & Biological Interpretation Quantification->Statistical_Analysis

Quantitative Lipidomics Workflow

LC-MS/MS Method Parameters

The following are suggested starting parameters for the analysis of sterols. These should be optimized for the specific instrument and application.

Liquid Chromatography (LC):

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol/Acetonitrile (e.g., 50:50)
Gradient Start at 80% B, increase to 100% B over 10 min, hold for 5 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H-H₂O]⁺ for Dihydro FF-MAS (and its d6 variant)
Product Ion (Q3) Specific fragment ions determined by infusion of the standard
Collision Energy Optimize for each transition
Gas Temperature 325°C
Gas Flow 5 L/min
Nebulizer Pressure 30 psi

Data Presentation: Quantitative Performance

The following tables present representative quantitative data for the use of deuterated sterol internal standards in LC-MS/MS analysis. While specific data for this compound is not available in the public domain, these values from similar compounds demonstrate the expected performance.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Analyte (Surrogate for Dihydro FF-MAS)Linear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Lathosterol-d70.5 - 100>0.990.10.5
Desmosterol-d60.5 - 100>0.990.10.5
Cholesterol-d71 - 200>0.990.21.0

Data is representative and compiled from typical performance characteristics of deuterated sterol standards in LC-MS/MS assays.

Table 2: Recovery and Matrix Effect

Analyte (Surrogate for Dihydro FF-MAS)Extraction Recovery (%)Matrix Effect (%)
Lathosterol-d792 ± 595 ± 7
Desmosterol-d695 ± 693 ± 8
Cholesterol-d790 ± 898 ± 5

Recovery and matrix effect are calculated as: Recovery (%) = (Peak area in extracted sample / Peak area in post-extraction spiked sample) x 100. Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100.

Conclusion

This compound is a high-purity, reliable internal standard for the accurate quantification of sterol intermediates in complex biological samples. Its use in conjunction with optimized extraction protocols and sensitive LC-MS/MS methods enables researchers to investigate the intricate roles of these lipids in health and disease. The provided protocols and workflows serve as a robust starting point for developing and validating methods for lipidomics research and drug development.

References

Application Note: Quantitative Analysis of Sterols in Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the extraction and quantification of sterols from animal tissues for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a modified Bligh-Dyer liquid-liquid extraction, followed by solid-phase extraction (SPE) for sample cleanup. Quantification is achieved through isotope dilution mass spectrometry using Dihydro-FF-MAS-d6 as an internal standard. This robust and sensitive method is suitable for researchers, scientists, and drug development professionals investigating the role of sterols in various biological processes.

Introduction

Sterols are a critical class of lipids that serve as structural components of cell membranes and as precursors for hormones and bile acids. Accurate quantification of sterols in tissues is essential for understanding their roles in health and disease. This protocol details a reliable method for extracting sterols from complex tissue matrices and their subsequent analysis. The use of a deuterated internal standard, Dihydro-FF-MAS-d6, ensures high accuracy and precision by correcting for sample loss during preparation and for matrix effects during LC-MS/MS analysis. The procedure is applicable to a variety of animal tissues, including the liver, brain, and adipose tissue.

Principle

The methodology is based on the efficient extraction of total lipids from homogenized tissue using a chloroform/methanol solvent system, a technique adapted from the Bligh-Dyer method[1][2][3]. An internal standard, Dihydro-FF-MAS-d6, is added at the beginning of the procedure to ensure accurate quantification[1]. Following extraction, the sample is subjected to an optional saponification step to hydrolyze sterol esters to their free sterol form. The sterol fraction is then isolated and purified from other lipid classes using silica-based solid-phase extraction (SPE)[1][4]. The purified sterols are subsequently analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[5][6].

Quantitative Data Summary

The following tables summarize the typical performance of this method for the analysis of various sterols in tissue samples. Data is compiled from studies employing similar extraction and analytical techniques[5][7][8].

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Extraction Efficiency85 - 110%[7][8]
Lower Limit of Detection (LOD)~1 ng/mL[7][8]
Lower Limit of Quantification (LLOQ)2-5 ng/mL[5]
Inter-day Precision (%RSD)< 15%[7][8]
Intra-day Precision (%RSD)< 10%[7][8]
Linearity (R²)> 0.995[5]

Table 2: Example Recovery Data for Select Sterols

AnalyteTissue TypeMean Recovery (%)Reference
CholesterolLiver98.7[5]
LathosterolBrain95.2[6]
DesmosterolPlasma102.1[7][8]
7-DehydrocholesterolLiver92.4[5]
LanosterolPlasma99.8[7][8]

Experimental Protocol

Materials and Reagents
  • Solvents (HPLC or Optima grade): Chloroform, Methanol, Isopropanol, Hexane, Toluene, Acetonitrile, Water

  • Reagents: Potassium Hydroxide (KOH), Ammonium Acetate, Phosphate Buffered Saline (PBS)

  • Internal Standard: Dihydro-FF-MAS-d6 (Avanti Polar Lipids or equivalent)

  • SPE Cartridges: 100 mg Silica Gel SPE cartridges

  • Equipment:

    • Tissue homogenizer (e.g., bead beater or rotor-stator)

    • Glass centrifuge tubes with Teflon-lined caps

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

    • SPE vacuum manifold

    • LC-MS/MS system with ESI or APCI source

Step 1: Tissue Homogenization
  • Weigh approximately 50-100 mg of frozen tissue into a pre-weighed homogenization tube.

  • Add 1 mL of ice-cold PBS.

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to minimize degradation.

  • Transfer an aliquot of the homogenate (e.g., 200 µL) to a glass centrifuge tube.

Step 2: Lipid Extraction (Modified Bligh-Dyer)
  • To the tissue homogenate, add a known amount of Dihydro-FF-MAS-d6 internal standard solution.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of water and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen at 37°C.

Step 3: Saponification (Optional - for total sterol analysis)
  • To the dried lipid extract, add 2 mL of 1 M KOH in 90% ethanol[9].

  • Cap the tube and incubate at 65°C for 1 hour in a water bath to hydrolyze sterol esters.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of water and 3 mL of hexane. Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper hexane layer containing the unsaponifiable lipids (including free sterols) and transfer to a clean glass tube.

  • Repeat the hexane extraction (steps 4-6) and combine the hexane fractions.

  • Dry the combined hexane extracts under a stream of nitrogen.

Step 4: Solid-Phase Extraction (SPE) Cleanup
  • Condition a 100 mg silica SPE cartridge by washing with 3 mL of hexane.

  • Re-dissolve the dried lipid extract (from Step 2 or 3) in 500 µL of hexane or toluene.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of hexane to elute non-polar lipids like cholesteryl esters. Discard the eluate.

  • Elute the sterol fraction with 5 mL of 30% isopropanol in hexane[1].

  • Dry the eluted sterol fraction under a stream of nitrogen.

Step 5: Sample Reconstitution and LC-MS/MS Analysis
  • Reconstitute the final dried sterol extract in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile/10% Water with 5 mM Ammonium Acetate).

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

  • Inject a suitable volume (e.g., 5-10 µL) onto a C18 reverse-phase column.

  • Perform analysis using a gradient elution and a tandem mass spectrometer set to MRM mode. Optimize MRM transitions for each target sterol and the internal standard.

Step 6: Data Analysis
  • Integrate the peak areas for each target sterol and the Dihydro-FF-MAS-d6 internal standard.

  • Calculate the concentration of each sterol using the ratio of the analyte peak area to the internal standard peak area and by referencing a calibration curve prepared with authentic standards.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis TISSUE 1. Tissue Homogenization IS 2. Add Dihydro-FF-MAS-d6 TISSUE->IS LLE 3. Lipid Extraction (Bligh-Dyer) IS->LLE DRY1 4. Dry Extract LLE->DRY1 SAP 5. Saponification (Optional) DRY1->SAP Optional SPE 6. Solid-Phase Extraction DRY1->SPE SAP->SPE DRY2 7. Dry Eluate SPE->DRY2 RECON 8. Reconstitution DRY2->RECON LCMS 9. LC-MS/MS Analysis RECON->LCMS

Caption: Workflow for sterol extraction and analysis from tissues.

FF-MAS Signaling Pathway in Oocyte Maturation

G FF-MAS Signaling in Oocyte Meiotic Resumption FFMAS FF-MAS RECEPTOR Putative Receptor FFMAS->RECEPTOR RAS Ras RECEPTOR->RAS Activates RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK MOS c-Mos ERK->MOS Activates MPF MPF Activation (Maturation Promoting Factor) ERK->MPF MOS->MEK Positive Feedback MEIOSIS Meiotic Resumption MPF->MEIOSIS

Caption: FF-MAS promotes oocyte maturation via the MAPK pathway[10][11].

References

Application Notes and Protocols for Sterol Analysis Using Dihydro FF-MAS-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization and analysis of sterols in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The use of Dihydro FF-MAS-d6 as an internal standard for accurate quantification is highlighted.

Introduction

Sterols are a diverse group of lipids essential for various biological functions, including membrane structure and signaling. Accurate quantification of sterols is crucial for understanding disease mechanisms and for drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for sterol analysis due to its high resolution and sensitivity, especially when coupled with derivatization to improve the volatility and chromatographic behavior of these compounds.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for sample loss during preparation and for achieving accurate and precise quantification.[3][4]

Dihydro FF-MAS (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[5][6] Its deuterated form, this compound, serves as an ideal internal standard for the quantification of related sterols due to its similar chemical properties and distinct mass.

Experimental Protocols

Sample Preparation: Saponification and Extraction

This protocol describes the hydrolysis of sterol esters and extraction of the total sterol fraction from a biological matrix (e.g., plasma, cell culture, tissue homogenate).

Materials:

  • Biological sample

  • This compound internal standard solution (in ethanol or other suitable solvent)

  • 2 M methanolic potassium hydroxide (KOH)

  • Hexane

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a known amount of sample (e.g., 100 µL of plasma or 1 mg of tissue homogenate) in a glass centrifuge tube, add a precise amount of this compound internal standard solution.

  • Add 2 mL of 2 M methanolic KOH.

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 1 hour to saponify the sterol esters.

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 3 mL of hexane.

  • Vortex vigorously for 1 minute to extract the non-saponifiable lipids (containing the free sterols).

  • Centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the hexane extraction (steps 6-9) two more times, pooling the hexane extracts.

  • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

Derivatization: Silylation

Silylation of the hydroxyl group on sterols increases their volatility and improves peak shape in GC analysis.[1][7]

Materials:

  • Dried sterol extract from the previous step

  • Silylating reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sterol extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 60°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sterol analysis (e.g., 5% phenyl-methylpolysiloxane)

Typical GC-MS Conditions:

  • Injector Temperature: 280°C

  • Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor characteristic ions for the analytes of interest and the this compound internal standard.

Data Presentation

The following table summarizes the typical recovery and variability data for sterol analysis using a deuterated internal standard and silylation derivatization, based on literature values.

ParameterTypical ValueReference
Extraction Efficiency 85 - 110%[3]
Day-to-day Variability (RSD) < 10%[3]
Limit of Detection (LOD) ~ 1 ng/mL of plasma[3]

The following table provides a conceptual comparison of peak areas for different derivatization methods for a representative sterol sulfate after deconjugation, illustrating the efficiency of silylation. The data is adapted from a study comparing deconjugation and derivatization strategies.[3]

Derivatization MethodRelative Peak Area (%)
Trimethylsilyl (TMS) Ether 100
Methyloxime-Trimethylsilyl (MO-TMS) Ether 95
Trifluoroacetyl (TFA) Ester 70

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Saponification Saponification (KOH) Add_IS->Saponification Extraction Hexane Extraction Saponification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Add_Reagents Add Pyridine & BSTFA/TMCS Evaporation->Add_Reagents Heating Heat at 60°C Add_Reagents->Heating GCMS GC-MS Analysis Heating->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for sterol analysis.

Kandutsch_Russell_Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS Dihydro_FF_MAS Dihydro FF-MAS FF_MAS->Dihydro_FF_MAS T_MAS T-MAS FF_MAS->T_MAS Lathosterol Lathosterol T_MAS->Lathosterol Dehydrocholesterol_7 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol_7 Cholesterol Cholesterol Dehydrocholesterol_7->Cholesterol

Caption: Simplified Kandutsch-Russell cholesterol biosynthesis pathway.

References

Application Note: High-Sensitivity UPLC-MS/MS Method for the Baseline Separation and Quantification of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the baseline separation and quantification of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) in biological matrices. The protocol is designed for researchers in drug development and related fields requiring accurate analysis of this steroidal compound. The methodology encompasses sample preparation, detailed UPLC-MS/MS parameters, and data analysis workflows.

Introduction

Follicular Fluid Meiosis-Activating Sterol (FF-MAS) and its derivatives, such as Dihydro FF-MAS, are steroidal compounds of significant interest in reproductive biology and drug development. Accurate quantification of these analytes is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a comprehensive protocol for the analysis of Dihydro FF-MAS using UPLC-MS/MS, a technique offering high selectivity and sensitivity for complex biological samples.[1][2]

Experimental Protocols

Sample Preparation

A simple protein precipitation and liquid-liquid extraction method is employed for the extraction of Dihydro FF-MAS from serum or plasma samples.[1]

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Internal Standard (IS) solution (e.g., deuterated Dihydro FF-MAS or a structurally similar sterol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of serum or plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of MTBE for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Conditions

The chromatographic separation is critical for resolving Dihydro FF-MAS from other endogenous sterols.[3][4] A pentafluorophenyl (PFP) column is recommended for its unique selectivity towards steroidal compounds.[1][3][4]

Table 1: UPLC Parameters

ParameterValue
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or PFP Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
2.01090
5.01090
5.15050
7.05050

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Data Acquisition Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for Dihydro FF-MAS (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Dihydro FF-MAS[M+H]+Fragment 1OptimizedOptimized
Dihydro FF-MAS[M+H]+Fragment 2OptimizedOptimized
Internal Standard[M+H]+Fragment 1OptimizedOptimized

Note: The exact m/z values for the precursor and product ions for Dihydro FF-MAS need to be determined by direct infusion of a standard into the mass spectrometer. The fragmentation pattern is expected to be similar to other sterols, involving characteristic losses from the side chain and steroidal backbone.[5][6]

Visualizations

Experimental Workflow

The overall experimental process from sample receipt to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Extract Liquid-Liquid Extraction (MTBE) Precipitate->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Inject UPLC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for Dihydro FF-MAS quantification.

Signaling Pathway of FF-MAS

While the specific signaling pathway for Dihydro FF-MAS is under investigation, it is hypothesized to be similar to that of FF-MAS, which is involved in the regulation of oocyte meiosis.

G FFMAS FF-MAS / Dihydro FF-MAS Receptor Putative Receptor FFMAS->Receptor G_Protein G-Protein Coupled Signaling Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PDE3A ↓ PDE3A Activity PKA->PDE3A inhibition Meiosis Meiosis Resumption PDE3A->Meiosis prevents inhibition

Caption: Hypothesized signaling pathway for FF-MAS and its derivatives.

Conclusion

The UPLC-MS/MS method described provides a sensitive and selective approach for the quantification of Dihydro FF-MAS in biological samples. The use of a PFP column enhances the separation of structurally similar sterols, and the optimized MS/MS parameters ensure accurate detection. This protocol is a valuable tool for researchers in drug development and related scientific fields.

References

Troubleshooting & Optimization

troubleshooting deuterium exchange in Dihydro FF-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dihydro FF-MAS-d6. The following sections address common issues, particularly unexpected deuterium exchange, that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of deuterium from my this compound standard during my analysis. What could be the cause?

A1: this compound, chemically known as 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol, has its deuterium labels on the two methyl groups at the C4 position.[1][2][3] These are carbon-bound deuteriums and are generally considered non-labile, meaning they should not readily exchange with hydrogen from solvents under standard analytical conditions.

However, if you are observing a mass shift that suggests the loss of one or more deuterium atoms, it could be due to "back-exchange." This phenomenon is the replacement of deuterium atoms on your molecule with protons (hydrogen atoms) from the surrounding environment.[4][5] While unexpected for this compound, harsh experimental conditions could be a contributing factor.

Potential causes include:

  • Extreme pH: Storage or analysis in highly acidic or basic solutions can promote deuterium exchange.[6][7]

  • High Temperatures: Elevated temperatures during sample preparation, storage, or within the analytical instrument (e.g., mass spectrometer source) can provide the energy needed for exchange to occur.

  • Presence of Catalysts: Certain metal surfaces or reagents in your workflow could potentially catalyze the exchange reaction.[8]

Q2: How can I confirm that the mass shift I'm seeing is due to deuterium exchange?

A2: To confirm deuterium exchange, you can perform the following diagnostic experiments:

  • Solvent Exchange Study: Prepare your this compound standard in a protic, non-deuterated solvent (e.g., methanol, water) and a deuterated solvent (e.g., methanol-d4, D2O). Analyze both samples by mass spectrometry. If the mass of your standard decreases in the protic solvent over time, it's a strong indication of deuterium-for-hydrogen exchange.

  • Time-Course Experiment: Analyze your sample at several time points after preparation (e.g., immediately, 1 hour, 4 hours, 24 hours). A progressive decrease in the mass-to-charge ratio (m/z) would indicate a time-dependent exchange process.

  • Temperature Stress Test: Incubate your standard at a higher temperature than your usual experimental conditions for a short period and re-analyze. An accelerated loss of deuterium would point to temperature as a contributing factor.

Q3: What are the best practices for handling and storing this compound to prevent deuterium exchange?

A3: To maintain the isotopic integrity of your standard:

  • Storage Conditions: Store the compound at the recommended temperature of -20°C in a tightly sealed vial to minimize exposure to atmospheric moisture.[2][3]

  • Solvent Choice: Reconstitute the standard in a high-purity, aprotic solvent if your experimental workflow allows. If protic solvents are necessary, prepare solutions fresh and use them as quickly as possible. Avoid storing the standard in acidic or basic solutions for extended periods.[6]

  • pH Control: If working with aqueous solutions, maintain a neutral pH (around 6.0-7.5) to minimize acid- or base-catalyzed exchange. The minimum exchange rate for many molecules occurs at a slightly acidic pH, but this can be compound-specific.[8]

Troubleshooting Deuterium Exchange

If you have confirmed that deuterium exchange is occurring, the following troubleshooting guide can help you pinpoint and mitigate the source of the issue in your analytical workflow, particularly for LC-MS applications.

Troubleshooting Workflow

G cluster_0 cluster_1 Investigation Phase cluster_2 Mitigation Phase cluster_3 start Observation: Mass shift suggesting deuterium loss in This compound confirm_exchange Confirm Exchange: Solvent exchange study, time-course analysis, temperature stress test start->confirm_exchange check_storage Review Storage: Check solvent pH and age, storage temperature confirm_exchange->check_storage check_sample_prep Review Sample Prep: High temperatures? Extreme pH adjustments? confirm_exchange->check_sample_prep check_lc Review LC Method: Mobile phase pH, column temperature, long run times? confirm_exchange->check_lc check_ms Review MS Settings: High source temperature? High desolvation temperature? confirm_exchange->check_ms optimize_storage Optimize Storage: Use fresh, neutral pH solvents, store at -20°C or below check_storage->optimize_storage optimize_sample_prep Optimize Sample Prep: Minimize heating steps, maintain neutral pH check_sample_prep->optimize_sample_prep optimize_lc Optimize LC Method: Adjust mobile phase pH, reduce column temperature, shorten gradient check_lc->optimize_lc optimize_ms Optimize MS Settings: Lower source and desolvation temperatures check_ms->optimize_ms end Resolution: Stable this compound signal optimize_storage->end optimize_sample_prep->end optimize_lc->end optimize_ms->end

Caption: Troubleshooting workflow for deuterium exchange.

Quantitative Data Summary

If you are performing experiments to quantify the rate of deuterium exchange, the following table structure can be used to organize your data.

ConditionTime PointTemperature (°C)pHAverage Mass Shift (Da)% Deuterium Loss
Control 0 hr47.000
24 hr47.0-0.11.67
High Temp 1 hr507.0-0.58.33
4 hr507.0-1.220.0
Low pH 1 hr253.0-0.813.33
4 hr253.0-1.525.0
High pH 1 hr2510.0-1.016.67
4 hr2510.0-2.135.0

Note: The data in this table is illustrative and should be replaced with your experimental results.

Experimental Protocols

Protocol 1: Minimizing Back-Exchange in LC-MS Analysis

This protocol is adapted from general best practices for hydrogen-deuterium exchange mass spectrometry (HDX-MS) and can be applied to minimize the loss of deuterium from this compound during analysis.[4][5]

Objective: To analyze this compound with minimal deuterium back-exchange.

Materials:

  • This compound

  • High-purity solvents (e.g., LC-MS grade water, acetonitrile, methanol)

  • Calibrated pH meter

  • LC-MS system with a temperature-controlled column compartment and autosampler

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) and store at -20°C.

    • For analysis, dilute the stock solution in your initial mobile phase. Prepare these working solutions fresh daily.

    • Keep the autosampler temperature low (e.g., 4°C) to minimize exchange while samples are waiting for injection.

  • Liquid Chromatography:

    • Use a mobile phase with a pH as close to neutral as possible, while still achieving good chromatography. Avoid strongly acidic or basic mobile phases.

    • Set the column oven to the lowest temperature that provides adequate separation and peak shape.

    • Minimize the analysis time to reduce the residence time of the analyte on the column and in the mobile phase.

  • Mass Spectrometry:

    • Optimize the ion source parameters to use the lowest possible source and desolvation temperatures that maintain good sensitivity and ionization efficiency.[4]

Signaling Pathway Context

While deuterium exchange is a chemical phenomenon, it's important to remember the biological context of the parent compound. Dihydro follicular fluid meiosis-activating sterol (FF-MAS) is an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[2] The stability of the deuterated standard is critical for accurately quantifying its endogenous, non-deuterated counterpart in biological samples.

G cluster_0 Kandutsch-Russell Pathway (Simplified) cluster_1 Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS Dihydro_FF_MAS Dihydro FF-MAS FF_MAS->Dihydro_FF_MAS Lathosterol Lathosterol Dihydro_FF_MAS->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol Internal_Standard This compound (Internal Standard) Quantification Quantification of Endogenous Dihydro FF-MAS Internal_Standard->Quantification

References

Technical Support Center: Dihydro-FF-MAS-d6 and Ion Suppression in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dihydro-FF-MAS-d6 as an internal standard to minimize ion suppression effects in the analysis of plasma samples by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in plasma sample analysis?

A1: Ion suppression is a phenomenon observed in LC-MS where the signal intensity of a target analyte is reduced due to the presence of co-eluting matrix components from the sample.[1][2][3][4] In plasma, common culprits include salts, proteins, and phospholipids.[4][5] This suppression can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced reproducibility of the analytical method.[4][6][7]

Q2: How does using Dihydro-FF-MAS-d6 as an internal standard help mitigate ion suppression?

A2: Dihydro-FF-MAS-d6 is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS is chemically and physically almost identical to the analyte of interest.[2] Consequently, it co-elutes with the analyte and experiences the same degree of ion suppression.[2][8] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[8][9]

Q3: What are the primary causes of ion suppression when working with plasma samples?

A3: The primary causes of ion suppression in plasma analysis are endogenous matrix components that interfere with the ionization process in the mass spectrometer source.[5][8] These include:

  • Phospholipids: These are highly abundant in plasma and are a major source of ion suppression, particularly in positive electrospray ionization (+ESI) mode.[4][5]

  • Salts: Salts can alter the droplet surface tension and evaporation efficiency in the ESI source.[5][10]

  • Proteins and Peptides: Although largely removed by protein precipitation, residual proteins and peptides can still cause suppression.[5][10]

Q4: Which ionization technique is more susceptible to ion suppression, ESI or APCI?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][6][10] This is because ESI's ionization mechanism is more complex and highly dependent on the properties of the spray droplets, which can be significantly altered by matrix components.[3][10]

Troubleshooting Guide

Problem 1: High variability in analyte peak area, even with an internal standard.

Possible Cause Recommended Solution
Sub-optimal Sample Preparation: The chosen method (e.g., protein precipitation) may not be sufficiently removing interfering phospholipids or other matrix components.[5]Action: Evaluate alternative sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are generally more effective at removing interferences than protein precipitation.
Chromatographic Co-elution: The analyte and Dihydro-FF-MAS-d6 may be co-eluting with a significant ion-suppressing region of the plasma matrix.[1][11]Action: Modify the chromatographic conditions (e.g., change the gradient slope, mobile phase organic solvent, or column chemistry) to separate the analyte peak from the suppression zones.[6][8][11] A post-column infusion experiment can be performed to identify these zones.[1][11]
Internal Standard Concentration Too High: An excessively high concentration of Dihydro-FF-MAS-d6 can itself cause ion suppression of the analyte.[2]Action: Optimize the concentration of the internal standard to ensure it provides a stable signal without competing with the analyte for ionization.

Problem 2: Poor sensitivity or inability to reach the desired lower limit of quantitation (LLOQ).

Possible Cause Recommended Solution
Significant Ion Suppression: The analyte is eluting in a region of strong ion suppression, leading to a drastic loss of signal.[4][5]Action: Perform a post-column infusion experiment to map the ion suppression profile of the blank plasma extract. Adjust the chromatography to move the analyte's retention time away from areas of significant suppression.[1][11]
Inefficient Sample Clean-up: The sample preparation method is not removing a sufficient amount of matrix components.[6][10]Action: Implement a more rigorous sample preparation method. For example, specific phospholipid removal plates or cartridges can be used in conjunction with protein precipitation or SPE.[4]
Sub-optimal MS Source Conditions: The mass spectrometer's source parameters (e.g., gas flows, temperature, voltages) may not be optimized for the analyte in the presence of the plasma matrix.Action: Optimize the MS source parameters by infusing the analyte and Dihydro-FF-MAS-d6 in reconstituted blank plasma extract to ensure maximum signal intensity under the final chromatographic conditions.

Experimental Protocols

Protocol 1: Assessment of Ion Suppression using Post-Column Infusion

This experiment is designed to identify the regions in the chromatogram where co-eluting matrix components cause ion suppression.

Methodology:

  • Setup: Configure the LC-MS system with a 'T' junction between the analytical column and the mass spectrometer's ion source.

  • Infusion: Use a syringe pump to deliver a constant flow of a solution containing the analyte (or a compound with similar ionization properties) and Dihydro-FF-MAS-d6 into the mobile phase stream post-column. This will generate a stable baseline signal.

  • Injection: Inject a blank plasma sample that has been subjected to the intended sample preparation procedure (e.g., protein precipitation).

  • Analysis: Monitor the signal of the infused compounds. Any dips or decreases in the baseline signal indicate regions of ion suppression caused by eluting matrix components.[1][5][11]

Protocol 2: Sample Preparation of Plasma for LC-MS Analysis

The choice of sample preparation is critical for minimizing ion suppression.[5][6] Below are comparative methodologies.

Method Protocol Advantages Disadvantages
Protein Precipitation (PPT) 1. To 100 µL of plasma, add the internal standard (Dihydro-FF-MAS-d6). 2. Add 300 µL of cold acetonitrile. 3. Vortex for 1 minute. 4. Centrifuge at 10,000 x g for 10 minutes. 5. Transfer the supernatant for analysis.Fast, simple, and inexpensive.[5]Least effective at removing phospholipids and other small molecule interferences, often resulting in more significant ion suppression.[4]
Liquid-Liquid Extraction (LLE) 1. To 100 µL of plasma, add the internal standard. 2. Add a buffering agent if necessary. 3. Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether). 4. Vortex vigorously for 5 minutes. 5. Centrifuge to separate layers. 6. Transfer the organic layer and evaporate to dryness. 7. Reconstitute in mobile phase.Cleaner extracts than PPT, removing many phospholipids and salts.[6]More labor-intensive, potential for emulsions to form.
Solid-Phase Extraction (SPE) 1. Condition an appropriate SPE cartridge (e.g., reversed-phase or mixed-mode). 2. To 100 µL of plasma, add the internal standard and dilute as needed. 3. Load the sample onto the cartridge. 4. Wash the cartridge with a weak solvent to remove interferences. 5. Elute the analyte and internal standard with a strong solvent. 6. Evaporate and reconstitute.Provides the cleanest extracts, offering the best reduction in ion suppression.[5][6]Most complex and costly method; requires method development.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample + Dihydro-FF-MAS-d6 PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE LC LC Separation PPT->LC LLE->LC SPE->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for bioanalytical assays using an internal standard.

start High Variability or Poor Sensitivity Observed check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Is Analyte in a Suppression Zone? check_suppression->suppression_present change_chrom Modify LC Method to Shift Retention Time suppression_present->change_chrom Yes improve_cleanup Improve Sample Prep (e.g., use SPE over PPT) suppression_present->improve_cleanup No end_good Problem Resolved change_chrom->end_good optimize_ms Re-optimize MS Source Parameters improve_cleanup->optimize_ms optimize_ms->end_good

Caption: Troubleshooting decision tree for ion suppression issues.

cluster_source Ion Source cluster_detector Detector Analyte Analyte Ionization Ionization Process Analyte->Ionization IS Dihydro-FF-MAS-d6 (IS) IS->Ionization Matrix Matrix Interferences (e.g., Phospholipids) Matrix->Ionization Suppressed_Analyte Suppressed Analyte Signal Ionization->Suppressed_Analyte Suppression Effect Suppressed_IS Suppressed IS Signal Ionization->Suppressed_IS Suppression Effect Ratio Ratio (Analyte/IS) Remains Constant Suppressed_Analyte->Ratio Suppressed_IS->Ratio

References

Technical Support Center: Dihydro FF-MAS-d6 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dihydro FF-MAS-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for the accurate detection of this deuterated sterol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization source for this compound analysis?

A1: For underivatized sterols like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization technique.[1] Sterols are relatively nonpolar compounds, and APCI provides better ionization efficiency for such molecules compared to Electrospray Ionization (ESI).[1] While ESI can sometimes be used, it may require specific conditions to form adducts for ionization and is often less sensitive for this class of compounds.[1]

Q2: I am not seeing a clear precursor ion for this compound. What could be the issue?

A2: Sterols often undergo in-source fragmentation, primarily a loss of water ([M+H-H₂O]⁺), especially with APCI. Therefore, the most abundant precursor ion you observe might not be the protonated molecule [M+H]⁺ but rather the dehydrated ion. For this compound (molecular weight approx. 418.7 g/mol ), you should look for a precursor ion around m/z 401.7 (representing the loss of H₂O from the protonated molecule) or m/z 407.7 (representing the loss of a deuterium and a hydrogen from the molecular ion, followed by protonation).

Q3: What are the expected Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: Based on the analysis of similar non-deuterated sterols, the fragmentation of this compound will likely involve characteristic losses from the sterol backbone and side chain. Given that the non-deuterated form, FF-MAS, has a precursor of m/z 393 (after water loss) and a product ion of m/z 214, we can predict the transitions for the deuterated version. The d6 label is on the two methyl groups at the C-4 position.

Here are the predicted MRM transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
This compound407.7214.2[M+H-D₂O]⁺ -> Fragmentation of the sterol core
This compound407.7243.2[M+H-D₂O]⁺ -> Side-chain cleavage

Note: These are predicted transitions and should be confirmed by infusing a standard of this compound and performing a product ion scan.

Q4: My signal intensity for this compound is low. How can I improve it?

A4: Low signal intensity can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Ionization Source Parameters: Adjust the APCI source parameters, including vaporizer temperature and corona discharge current, to maximize the signal for your specific instrument.

  • Check Sample Preparation: Ensure that your sample preparation method effectively extracts this compound and removes interfering matrix components. Solid-phase extraction (SPE) can be a valuable cleanup step.

  • Mobile Phase Composition: The mobile phase composition can influence ionization efficiency. For reversed-phase chromatography, methanol is often a good choice as the organic solvent. The addition of a small amount of a weak acid, like formic acid, may be necessary if using ESI, but is less critical for APCI.

  • Optimize Collision Energy: In your MRM method, optimize the collision energy (CE) for each transition to ensure maximum fragmentation and signal intensity for your product ions.

Q5: I am observing poor chromatographic peak shape. What are the likely causes?

A5: Poor peak shape, such as tailing or fronting, can be due to several issues:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Inappropriate Mobile Phase: Ensure your mobile phase is compatible with your column and analyte. For sterols, a C18 or a pentafluorophenyl (PFP) stationary phase can provide good separation.[1]

  • Column Contamination: Contaminants from previous injections can affect peak shape. Implement a robust column washing protocol between runs.

  • Sample Solvent Effects: If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause peak distortion. Try to dissolve your final sample in a solvent similar in composition to the initial mobile phase.

Troubleshooting Guides

Low or No Signal
Potential CauseRecommended Action
Incorrect MRM TransitionsInfuse a standard of this compound to determine the correct precursor and product ions.
Suboptimal IonizationIf using ESI, switch to APCI. Optimize APCI source parameters (e.g., vaporizer temperature, corona current).
Inefficient Sample ExtractionReview your extraction protocol. Consider using a validated method for sterol extraction, potentially including a saponification step if analyzing total sterols.
Matrix SuppressionImplement a sample cleanup step like solid-phase extraction (SPE) to remove interfering compounds. Dilute the sample to reduce matrix effects.
Instrument ContaminationClean the mass spectrometer's ion source and transfer optics according to the manufacturer's recommendations.
High Background Noise
Potential CauseRecommended Action
Contaminated Solvents or ReagentsUse high-purity, LC-MS grade solvents and reagents.
Leaks in the LC SystemCheck for leaks in your HPLC/UPLC system, as this can introduce air and contaminants.
Carryover from Previous InjectionsImplement a thorough needle wash protocol and run blank injections to ensure the system is clean.
In-source Decay of Labile CompoundsOptimize source conditions to minimize the fragmentation of other components in your sample.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Sterol Analysis

This protocol is a general guideline for enriching sterols from a biological matrix.

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the sterols with a nonpolar solvent such as hexane or a mixture of hexane and ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC mobile phase (e.g., methanol or isopropanol).

LC-MS/MS Method Development Workflow

Caption: Workflow for developing an LC-MS/MS method for this compound.

Signaling Pathway and Logical Relationships

Troubleshooting Logic for Poor Signal-to-Noise Ratio

Start Start Poor S/N Poor S/N Start->Poor S/N Check Standard Check Standard Poor S/N->Check Standard Signal in Standard? Signal in Standard? Check Standard->Signal in Standard? Check Sample Check Sample Matrix Effects? Matrix Effects? Check Sample->Matrix Effects? Signal in Standard?->Check Sample Yes Optimize MS Optimize MS Signal in Standard?->Optimize MS No End End Optimize MS->End Improve Cleanup Improve Cleanup Matrix Effects?->Improve Cleanup Yes Dilute Sample Dilute Sample Matrix Effects?->Dilute Sample Yes Improve Cleanup->End Dilute Sample->End

Caption: A logical workflow for troubleshooting poor signal-to-noise in mass spectrometry analysis.

References

improving peak shape and resolution for Dihydro FF-MAS in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Dihydro FF-MAS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for Dihydro FF-MAS in reversed-phase chromatography?

Poor peak shape for Dihydro FF-MAS, a non-polar sterol, in reversed-phase chromatography can stem from several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of Dihydro FF-MAS, leading to peak tailing.

  • Sample Solvent Mismatch: Injecting Dihydro FF-MAS dissolved in a solvent significantly stronger (less polar) than the initial mobile phase can cause peak distortion, including fronting or splitting.

  • Column Overload: Injecting too high a concentration of Dihydro FF-MAS can saturate the stationary phase, resulting in broadened and asymmetrical peaks.

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape. This can be caused by the accumulation of contaminants or the dissolution of the stationary phase under harsh mobile phase conditions.

  • Extra-Column Effects: Dead volume in the HPLC system (e.g., in tubing, fittings, or the detector flow cell) can cause peak broadening and tailing.

Q2: How can I improve the peak shape of Dihydro FF-MAS?

To improve the peak shape of Dihydro FF-MAS, consider the following strategies:

  • Column Selection:

    • Use a well-endcapped C18 or C30 column to minimize interactions with residual silanols.

    • Consider using a column with a different stationary phase chemistry, such as a phenyl or cyano phase, which may offer different selectivity for sterols.

  • Mobile Phase Optimization:

    • pH Adjustment: While Dihydro FF-MAS itself is not ionizable, adjusting the mobile phase pH can help suppress the ionization of residual silanol groups on the stationary phase. A slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve peak shape.

    • Additive Inclusion: The use of a mobile phase additive like ammonium acetate can sometimes improve peak shape for sterols.

  • Sample and Injection Optimization:

    • Solvent Matching: Dissolve the Dihydro FF-MAS standard and samples in a solvent that is as close in composition as possible to the initial mobile phase.

    • Reduce Injection Volume and Concentration: If column overload is suspected, try diluting the sample or reducing the injection volume.

  • System Maintenance:

    • Regularly flush your column to remove contaminants.

    • Minimize the length and diameter of tubing to reduce extra-column volume.

    • Ensure all fittings are properly connected to avoid dead volume.

Q3: My Dihydro FF-MAS peak is broad, leading to poor resolution from other components. How can I increase resolution?

Improving resolution involves increasing the separation between peaks and/or decreasing peak width. Here are some approaches:

  • Optimize Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of Dihydro FF-MAS, potentially improving its separation from less retained impurities.

  • Gradient Elution: Employing a shallower gradient can increase the separation between closely eluting peaks.

  • Column Efficiency:

    • Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase efficiency and achieve sharper peaks.

    • Increase the column length to improve separation, though this will also increase analysis time and backpressure.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, the effect on selectivity can vary.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues with Dihydro FF-MAS analysis.

Diagram: Troubleshooting Workflow for Poor Peak Shape

troubleshooting_workflow start Start: Poor Peak Shape (Tailing or Fronting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Likely a System Issue check_all_peaks->system_issue Yes analyte_specific_issue Likely an Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_connections Check for Dead Volume: - Fittings - Tubing length/ID system_issue->check_connections column_issue Consider Column Health: - Age/Contamination - Void formation check_connections->column_issue end Resolution: Improved Peak Shape column_issue->end check_solvent Check Sample Solvent: - Is it stronger than the mobile phase? analyte_specific_issue->check_solvent match_solvent Action: Match sample solvent to initial mobile phase check_solvent->match_solvent Yes check_overload Check for Overload: - Reduce concentration - Reduce injection volume check_solvent->check_overload No match_solvent->end dilute_sample Action: Dilute sample or inject less check_overload->dilute_sample Yes secondary_interactions Suspect Secondary Interactions (Silanol Effects) check_overload->secondary_interactions No dilute_sample->end optimize_mp Action: - Add 0.1% Formic Acid - Use buffered mobile phase secondary_interactions->optimize_mp change_column Action: - Use end-capped column - Try a different stationary phase optimize_mp->change_column change_column->end

Caption: Troubleshooting workflow for poor Dihydro FF-MAS peak shape.

Data Summary

The following table summarizes typical starting conditions for the analysis of sterols like Dihydro FF-MAS using reversed-phase HPLC. These are general guidelines and may require optimization for your specific application.

ParameterTypical Conditions for Sterol Analysis
Column C18, C30, or Phenyl-Hexyl; 2.1-4.6 mm ID, 50-150 mm length, < 3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 30 - 50 °C
Injection Volume 1 - 10 µL
Sample Solvent Mobile Phase A/B mixture similar to initial conditions, or a weak solvent like isopropanol

Experimental Protocol

Objective: To develop a robust HPLC method for the analysis of Dihydro FF-MAS with improved peak shape and resolution.

Materials:

  • Dihydro FF-MAS standard

  • HPLC grade water, acetonitrile, methanol, and formic acid

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • HPLC or UHPLC system with a UV or Mass Spectrometric detector

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Dihydro FF-MAS in methanol at 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas the mobile phases before use.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient:

      • 0-2 min: 80% A

      • 2-15 min: Linear ramp to 100% B

      • 15-18 min: Hold at 100% B

      • 18.1-20 min: Return to 80% A and equilibrate

  • Analysis and Optimization:

    • Inject a mid-range concentration standard and assess the peak shape and retention time.

    • If peak tailing is observed, ensure the column is well-endcapped and consider adding a small amount of a different organic modifier like isopropanol to the mobile phase.

    • If the peak is too broad, a shallower gradient or a lower flow rate might improve the peak shape.

    • To improve resolution from other compounds, adjust the gradient slope and the initial mobile phase composition.

Diagram: Parameter Relationships for Peak Shape and Resolution

parameter_relationships peak_shape Good Peak Shape (Symmetrical) resolution High Resolution mobile_phase Mobile Phase mp_ph pH / Additives mobile_phase->mp_ph mp_strength Solvent Strength (Organic %) mobile_phase->mp_strength column Column col_chem Stationary Phase (e.g., C18, End-capped) column->col_chem col_dim Dimensions (Length, Particle Size) column->col_dim sample Sample/Injection sample_solvent Sample Solvent sample->sample_solvent sample_conc Concentration/ Volume sample->sample_conc system System system_dead_vol Dead Volume system->system_dead_vol system_temp Temperature system->system_temp mp_ph->peak_shape mp_strength->resolution col_chem->peak_shape col_dim->resolution sample_solvent->peak_shape sample_conc->peak_shape system_dead_vol->peak_shape system_temp->peak_shape system_temp->resolution

Caption: Key parameter relationships affecting peak shape and resolution.

stability of Dihydro FF-MAS-d6 in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Dihydro FF-MAS-d6 in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for neat this compound powder?

A1: this compound powder is shipped on dry ice and should be stored at -20°C upon arrival.[1] When handled correctly, it is stable for an extended period in its powdered form at this temperature.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in an organic solvent such as methanol, ethanol, or dimethyl sulfoxide (DMSO). For accurate concentration, allow the vial of the powdered compound to equilibrate to room temperature before opening to avoid condensation.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of sterols in organic solvents like DMSO or ethanol can generally be stored at -20°C for up to two months.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots. For longer-term storage, it is advisable to conduct your own stability studies.

Q4: In which solvents is this compound soluble?

Q5: Is this compound sensitive to light?

A5: Many sterol compounds are sensitive to light. Therefore, it is recommended to store this compound, both in its powdered form and in solution, in amber vials or otherwise protected from light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results over time. Degradation of this compound in solution.Prepare fresh stock solutions from the powdered form. Perform a stability study to determine the acceptable duration of storage for your specific solvent and storage conditions. Consider preparing single-use aliquots to avoid multiple freeze-thaw cycles.
Low recovery of the internal standard during sample preparation. Adsorption of the compound to container surfaces.Use silanized glass vials or low-adsorption polypropylene tubes for storage and sample preparation.
Unexpected peaks in chromatograms. Presence of degradation products.Confirm the purity of the this compound powder before preparing new solutions. If the powder is pure, degradation may be occurring in solution. Review storage conditions (temperature, light exposure) and solvent purity.
Difficulty dissolving the powdered compound. Insufficient solvent volume or inadequate mixing.Ensure you are using a sufficient volume of a suitable organic solvent. Gentle warming and vortexing can aid in dissolution.

Stability Data Summary

Quantitative stability data for this compound in various solvents and storage conditions is not currently available in the public domain. Researchers are strongly encouraged to perform their own stability studies to validate storage conditions for their specific experimental needs. A general protocol for conducting such a study is provided below.

Experimental Protocols

Recommended Protocol for Assessing Stock Solution Stability

This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent.

Objective: To evaluate the stability of a this compound stock solution over time under specific storage conditions.

Materials:

  • This compound powder

  • High-purity solvent (e.g., LC-MS grade ethanol, methanol, or DMSO)

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • LC-MS/MS system

Procedure:

  • Prepare a fresh stock solution: Accurately weigh a known amount of this compound powder and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the fresh stock solution using a validated LC-MS/MS method to establish the initial peak area or concentration. This will serve as the baseline.

  • Aliquoting and Storage: Aliquot the remaining stock solution into multiple amber vials, ensuring each vial is tightly sealed. Store these aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 2 months), retrieve one aliquot from storage.

  • Sample Preparation and Analysis: Allow the aliquot to equilibrate to room temperature. Prepare a working solution and analyze it using the same LC-MS/MS method as the initial analysis.

  • Data Analysis: Compare the peak area or calculated concentration of the stored aliquot to the initial (T=0) measurement. A common acceptance criterion is that the concentration should remain within ±15% of the initial value.

Visualizations

Below are diagrams illustrating a relevant biochemical pathway and a general experimental workflow.

G cluster_KR Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol (Dihydro FF-MAS) 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol (Dihydro FF-MAS) Dihydrolanosterol->4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol (Dihydro FF-MAS) Zymostenol Zymostenol 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol (Dihydro FF-MAS)->Zymostenol Lathosterol Lathosterol Zymostenol->Lathosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol

Caption: The Kandutsch-Russell pathway for cholesterol biosynthesis.

G cluster_workflow Stability Testing Workflow Prep_Stock Prepare Stock Solution (T=0) Analyze_T0 Analyze Initial Sample (LC-MS/MS) Prep_Stock->Analyze_T0 Aliquot Aliquot and Store (-20°C, 4°C, RT) Prep_Stock->Aliquot Compare Compare T=x to T=0 (Assess Degradation) Analyze_T0->Compare Time_Points Retrieve Samples at Time Points (T=x) Aliquot->Time_Points Analyze_Tx Analyze Stored Samples (LC-MS/MS) Time_Points->Analyze_Tx Analyze_Tx->Compare

Caption: General experimental workflow for stability assessment.

References

Navigating Isotopic Interference with Dihydro FF-MAS-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges of isotopic interference when using Dihydro FF-MAS-d6 as an internal standard in mass spectrometry-based bioanalysis. Accurate quantification of Dihydro FF-MAS is crucial in various research areas, including reproductive biology and lipid metabolism studies. This guide offers detailed experimental protocols and data presentation to ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Dihydro FF-MAS and this compound analysis?

A1: Isotopic interference, in this specific case, refers to the signal contribution of the naturally occurring isotopes of Dihydro FF-MAS to the mass-to-charge ratio (m/z) signal of the deuterated internal standard, this compound. Due to the natural abundance of heavy isotopes (primarily ¹³C), the analyte (Dihydro FF-MAS) can produce a signal at the same m/z as the deuterated internal standard, leading to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.

Q2: What are the molecular weights of Dihydro FF-MAS and this compound?

A2: The molecular weights are as follows:

CompoundMolecular FormulaMolecular Weight ( g/mol )
Dihydro FF-MASC₂₉H₄₈O412.7
This compoundC₂₉H₄₂D₆O418.73

Q3: What are the potential MRM transitions for Dihydro FF-MAS?

A3: Based on Gas Chromatography-Mass Spectrometry (GC-MS) data of the analogous compound 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol, the precursor ion is the molecular ion [M]+• at m/z 412. Major fragment ions are observed at m/z 379 and 263. While ionization techniques in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) may lead to different fragmentation patterns, these values provide a starting point for method development. A common precursor ion in LC-MS/MS for sterols is the [M+H-H₂O]⁺ ion. For Dihydro FF-MAS, this would be at m/z 395. A potential product ion, based on related sterol fragmentation, could be m/z 243.

Therefore, a suggested starting point for MRM method development for Dihydro FF-MAS is:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dihydro FF-MAS395243

It is crucial to optimize these transitions on your specific instrument.

Troubleshooting Guide

Problem: Inaccurate and imprecise results at low analyte concentrations.

Possible Cause: Isotopic contribution from Dihydro FF-MAS to the this compound signal. At low analyte concentrations, the relative contribution of the analyte's isotopic peak to the internal standard's signal is more significant, leading to a non-linear calibration curve and biased results.

Solution Workflow:

Caption: Workflow for identifying and resolving isotopic interference.

Detailed Steps:

  • Confirm Interference:

    • Prepare a high-concentration solution of unlabeled Dihydro FF-MAS in the relevant matrix (e.g., plasma, cell lysate).

    • Analyze this sample using your LC-MS/MS method, monitoring the MRM transition for this compound.

    • If a peak is detected at the retention time of Dihydro FF-MAS, this confirms isotopic contribution.

  • Optimize Chromatography:

    • While complete chromatographic separation of deuterated and non-deuterated analogs is often not feasible, slight differences in retention time can sometimes be exploited.

    • Experiment with different mobile phase compositions, gradients, and column chemistries to maximize any potential separation.

  • Select Alternative MRM Transitions:

    • Perform a product ion scan for both Dihydro FF-MAS and this compound to identify unique fragment ions.

    • The goal is to find a product ion for this compound that has minimal or no contribution from the fragmentation of Dihydro FF-MAS.

    • Hypothetical MRM Transitions for Method Development:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - PrimaryProduct Ion (m/z) - Secondary
Dihydro FF-MAS395.4243.2Optimize on your instrument
This compound401.4Optimize on your instrumentOptimize on your instrument
  • Increase Internal Standard Concentration:

    • By increasing the concentration of this compound, the relative contribution of the interfering isotopic peak from the analyte becomes smaller, minimizing its impact on the accuracy of the measurement. The optimal concentration will need to be determined empirically.

  • Implement a Correction Algorithm:

    • If the interference cannot be eliminated through the above methods, a mathematical correction can be applied. This involves determining the percentage of signal contribution from the analyte to the internal standard and correcting the internal standard response accordingly in your data processing software.

Experimental Protocols

I. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of this compound internal standard solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

II. LC-MS/MS Method Development Workflow

LCMS_Method_Dev cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_validation Method Validation A Spike Matrix with Dihydro FF-MAS & this compound B Select C18 Column E Direct Infusion of Individual Standards C Optimize Mobile Phase (e.g., Methanol/Water with Formic Acid) B->C D Develop Gradient for Good Peak Shape C->D I Assess Linearity, Accuracy, and Precision D->I F Determine Precursor Ions ([M+H-H2O]+) E->F G Perform Product Ion Scans to Identify Fragments F->G H Select and Optimize MRM Transitions G->H H->I J Evaluate Matrix Effects and Recovery I->J K Confirm Absence of Isotopic Interference J->K

Caption: A typical workflow for developing a robust LC-MS/MS method.

Disclaimer: This technical guide provides general information and recommendations. All experimental parameters, including MRM transitions and chromatographic conditions, should be optimized and validated on the specific instrumentation used in your laboratory.

Technical Support Center: Enhancing Low-Level Sterol Detection with Dihydro FF-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dihydro FF-MAS-d6 for the sensitive and accurate quantification of low-level sterols. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sterol analysis?

Dihydro follicular fluid meiosis-activating sterol-d6 (this compound) is a deuterated form of a naturally occurring sterol intermediate. In mass spectrometry-based quantitative analysis, it serves as an ideal internal standard. The six deuterium atoms increase its mass by six units compared to its non-deuterated counterpart, allowing it to be distinguished by the mass spectrometer. Because it is chemically identical to the analyte of interest (dihydro FF-MAS) and structurally very similar to other sterols, it behaves similarly during sample preparation (extraction, derivatization) and chromatographic separation. This co-elution and similar ionization behavior allow it to accurately correct for analyte loss during sample processing and for variations in instrument response (matrix effects), thereby significantly enhancing the accuracy and precision of low-level sterol detection.

Q2: How does a deuterated internal standard like this compound enhance sensitivity?

While an internal standard does not directly increase the signal of the analyte, it enhances the effective sensitivity and reliability of the measurement in several ways:

  • Correction for Sample Loss: During the multi-step process of sterol extraction from complex biological matrices, some of the analyte can be lost. Since the deuterated standard is added at the beginning of the process and behaves identically to the analyte, the ratio of the analyte to the internal standard remains constant. This allows for accurate quantification even with sample loss.

  • Compensation for Matrix Effects: Biological samples contain numerous other molecules that can interfere with the ionization of the target sterol in the mass spectrometer's source, either suppressing or enhancing the signal. This is known as the matrix effect.[1][2] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte. By measuring the ratio of the analyte to the internal standard, these effects are normalized, leading to more accurate and reproducible results, which is crucial for detecting small changes in low-level analytes.[3][4]

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument performance, the use of a deuterated internal standard leads to lower coefficients of variation (CV%) and higher accuracy, making the quantification of low-concentration sterols more reliable.

Q3: Can this compound be used as an internal standard for other sterols besides dihydro FF-MAS?

Ideally, an isotopically labeled internal standard should be used for each analyte being quantified. However, in practice, a single deuterated standard that is structurally similar to a class of compounds can often be used for semi-quantitative or relative quantification of those compounds, provided that the method is carefully validated. For absolute quantification of other sterols, it is recommended to use their respective deuterated analogs. If using this compound for other sterols, it is crucial to demonstrate that it co-elutes and shows a similar ionization response to the analytes of interest.

Q4: What are the critical considerations for storing and handling this compound?

This compound is typically supplied as a powder or in a solution. It is important to store it at the recommended temperature, usually -20°C, to prevent degradation. If it is in a solvent, ensure the container is tightly sealed to prevent evaporation. When preparing stock and working solutions, use high-purity solvents and minimize the exposure of the standard to light and air. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Results (High CV%) Inconsistent sample preparation; Pipetting errors when adding the internal standard; Incomplete extraction or saponification.Ensure consistent and validated sample preparation protocols are followed; Use calibrated pipettes and add the internal standard to all samples, standards, and quality controls at the beginning of the process; Optimize extraction and saponification times and temperatures.
Poor Peak Shape or Chromatographic Resolution Inappropriate HPLC/UPLC column or mobile phase; Column degradation; Co-elution of isomeric sterols.Use a column with high resolving power for sterols (e.g., C18 or pentafluorophenyl (PFP) phase)[5][6]; Optimize the mobile phase composition and gradient; Use a guard column and ensure proper sample cleanup to extend column life; Develop a chromatographic method that separates critical isobaric sterols.[6]
Low Signal Intensity for Analyte and/or Internal Standard Inefficient ionization; Matrix suppression; Sample degradation; Incorrect mass spectrometer settings.Optimize ionization source parameters (e.g., temperature, gas flows for APCI); Improve sample cleanup to remove interfering matrix components[1]; Check for sample degradation by analyzing a freshly prepared standard; Verify and optimize MRM transitions and collision energies.
Isotopic Contribution (Crosstalk) from Analyte to Internal Standard Signal The natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[7][8]Use a calibration curve to assess linearity. If non-linearity is observed at high concentrations, this may be the cause; Use a higher mass-labeled internal standard if available (e.g., d7 or d9); Apply a mathematical correction for the isotopic contribution.[8]
Internal Standard Signal is Too High or Too Low Incorrect concentration of the internal standard working solution; Degradation of the internal standard.Prepare fresh working solutions of the internal standard and verify the concentration; Store the internal standard properly to prevent degradation.
Retention Time Shift Between Analyte and Deuterated Internal Standard In some cases, deuteration can cause a slight shift in retention time, which can lead to differential matrix effects.[9][10]Use a chromatographic system with high reproducibility; Ensure that the peak integration windows for both the analyte and the internal standard are appropriate to capture any minor shifts.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an LC-MS/MS method for sterol analysis using a deuterated internal standard. While this data is representative of the performance that can be achieved, specific results will vary depending on the exact experimental conditions, instrumentation, and the sterol being analyzed.

Parameter Typical Performance Reference
Linearity (R²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL[3]
Intra-assay Precision (CV%) < 15%[3][4]
Inter-assay Precision (CV%) < 15%[3][4]
Accuracy (% Recovery) 85 - 115%[1][4]

Experimental Protocols

Protocol 1: Extraction and Quantification of Sterols from Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

1. Materials and Reagents:

  • This compound internal standard stock solution (1 mg/mL in ethanol)

  • Working internal standard solution (e.g., 1 µg/mL in ethanol)

  • Human plasma or serum samples

  • Calibration standards of target sterols

  • Methanol, Ethanol, Hexane, Dichloromethane (HPLC grade or higher)

  • Potassium hydroxide (KOH)

  • Butylated hydroxytoluene (BHT)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation:

  • To 100 µL of plasma/serum in a glass tube, add 10 µL of the this compound working solution (e.g., 1 µg/mL).

  • Add 1 mL of ethanol containing 50 µg/mL BHT to precipitate proteins. Vortex for 30 seconds.

  • Add 250 µL of 10 M KOH for saponification to hydrolyze sterol esters. Vortex and incubate at 60°C for 1 hour.

  • After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane. Vortex for 2 minutes.

  • Centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the hexane extraction (steps 4-6) on the lower aqueous layer and combine the hexane fractions.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system

  • Column: A C18 or PFP column suitable for sterol separation (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient from ~70% B to 100% B over several minutes to separate the sterols of interest.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for non-polar sterols.[6]

  • Detection: Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions for each target sterol and for this compound.

4. Quantification:

  • Generate a calibration curve using known concentrations of the target sterols spiked with a constant concentration of this compound.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the concentration of the sterols in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Signaling Pathway and Workflow Diagrams

The Kandutsch-Russell Pathway of Cholesterol Biosynthesis

The following diagram illustrates the Kandutsch-Russell pathway, a key route for cholesterol synthesis from lanosterol. Dihydro FF-MAS is an intermediate in this pathway.

Kandutsch_Russell_Pathway Lanosterol Lanosterol DihydroLanosterol 24,25-Dihydrolanosterol Lanosterol->DihydroLanosterol Dihydro_FF_MAS Dihydro FF-MAS DihydroLanosterol->Dihydro_FF_MAS CYP51A1 FF_MAS FF-MAS Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS T_MAS T-MAS Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Demethylation Cholesterol Cholesterol Lathosterol->Cholesterol

Kandutsch-Russell pathway for cholesterol synthesis.

Experimental Workflow for Sterol Quantification

This diagram outlines the major steps in the experimental workflow for quantifying sterols using this compound as an internal standard.

Experimental_Workflow Start Start: Plasma/Serum Sample Add_IS Add this compound Internal Standard Start->Add_IS Saponification Saponification (Hydrolysis of Esters) Add_IS->Saponification Extraction Liquid-Liquid or Solid Phase Extraction Saponification->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (APCI or ESI, MRM) Dry_Reconstitute->LC_MS Data_Analysis Data Analysis (Quantification using Internal Standard Ratio) LC_MS->Data_Analysis End End: Sterol Concentrations Data_Analysis->End

References

Technical Support Center: Optimization of Fragmentation Parameters for Dihydro FF-MAS-d6 MRM Transitions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) fragmentation parameters for Dihydro FF-MAS-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a sterol intermediate in the Kandutsch-Russell (K-R) pathway. This compound is a deuterated version of this compound, with six deuterium atoms replacing six hydrogen atoms on the two methyl groups at the C-4 position. Its chemical formula is C₂₉H₄₂D₆O and it has a molecular weight of approximately 418.73 g/mol . The increased mass due to deuterium substitution allows it to be distinguished from its endogenous, non-deuterated counterpart in mass spectrometry, making it an ideal internal standard for quantitative analyses.

Q2: What are the initial steps for developing an MRM method for this compound?

The initial steps involve preparing a standard solution of this compound, performing a full scan mass spectrum to identify the precursor ion, and then conducting a product ion scan to identify potential fragment ions. Sterols are typically analyzed in positive ionization mode.

Q3: What is the expected precursor ion for this compound?

In positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the most common precursor ion for a sterol like this compound is the protonated molecule, [M+H]⁺. Given the molecular weight of 418.73, the expected m/z for the precursor ion would be approximately 419.7. Depending on the mobile phase composition, other adducts such as the ammonium adduct [M+NH₄]⁺ (m/z ≈ 436.7) or sodium adduct [M+Na]⁺ (m/z ≈ 441.7) may also be observed. It is crucial to confirm the most abundant and stable precursor ion in your specific experimental conditions.

Q4: How do I predict the fragmentation of this compound?

The fragmentation of sterols typically involves neutral losses from the steroid core and cleavage of the side chain. Common neutral losses include water (H₂O) and consecutive losses of water and methyl groups. The presence of two deuterated methyl groups (CD₃) at the C-4 position will influence the fragmentation pattern. Any fragment containing these groups will exhibit a mass shift compared to the non-deuterated analog. For instance, the loss of one of these deuterated methyl groups would result in a neutral loss of 18 Da (CD₃ + 3H) instead of 15 Da (CH₃).

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound MRM transitions.

Problem Possible Causes Troubleshooting Steps
No or Low Signal for Precursor Ion 1. Incorrect ionization mode. 2. Inefficient ionization due to mobile phase composition. 3. Suboptimal source parameters (e.g., temperature, gas flows). 4. Low concentration of the standard.1. Ensure the mass spectrometer is in positive ionization mode. 2. Add a small amount of an acid (e.g., 0.1% formic acid) or ammonium formate to the mobile phase to promote protonation. 3. Systematically optimize source parameters. 4. Prepare a fresh, more concentrated standard solution.
Multiple Precursor Ions Observed 1. Formation of various adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺). 2. In-source fragmentation.1. Identify the most abundant and stable adduct and select it as the precursor ion. Consider modifying the mobile phase to favor the formation of a single adduct type. 2. Reduce the fragmentor/cone voltage to minimize in-source fragmentation.
No Suitable Product Ions Found 1. Insufficient collision energy. 2. The precursor ion is very stable.1. Gradually increase the collision energy in the product ion scan. 2. If no significant fragments are observed even at high collision energies, consider using a different precursor ion (e.g., a different adduct).
Poor Reproducibility of Signal Intensity 1. Unstable spray in the ion source. 2. Fluctuations in LC pump performance. 3. Contamination of the ion source or mass spectrometer inlet.1. Check the spray needle for blockages and ensure a stable spray. Optimize source gas flows and temperature. 2. Purge the LC pumps and ensure a stable flow rate. 3. Clean the ion source and the instrument's front-end optics according to the manufacturer's guidelines.
High Background Noise or Interferences 1. Contaminated mobile phase or LC system. 2. Co-elution of interfering compounds from the sample matrix (if applicable). 3. Plasticizers or other contaminants leaching from tubes or vials.1. Use high-purity solvents and freshly prepared mobile phases. 2. Improve chromatographic separation to resolve the analyte from interferences. 3. Use high-quality, low-bleed tubes and vials.

Experimental Protocols

Protocol 1: Determination of the Precursor Ion and Product Ions

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire a full scan mass spectrum in positive ionization mode over a mass range that includes the expected m/z of the precursor ions (e.g., m/z 300-500).

  • Identify the most abundant ion . This will typically be the [M+H]⁺ ion (m/z ≈ 419.7). Select this ion as the precursor for the next step.

  • Perform a product ion scan on the selected precursor ion. Ramp the collision energy (e.g., from 10 to 60 eV) to observe the fragmentation pattern and identify the most abundant and stable product ions. Select at least two product ions for MRM method development (one for quantification and one for qualification).

Protocol 2: Optimization of Declustering Potential (DP) and Collision Energy (CE)

  • Set up an MRM method using the selected precursor ion and the two most promising product ions.

  • Optimize the Declustering Potential (DP) :

    • While infusing the standard solution, set a fixed, moderate collision energy (e.g., 20 eV).

    • Create a series of experiments where the DP is ramped over a relevant range (e.g., 20 to 150 V in 5-10 V increments).

    • Monitor the signal intensity of the precursor ion. The optimal DP will be the voltage that maximizes the precursor ion signal without causing significant in-source fragmentation.

  • Optimize the Collision Energy (CE) :

    • Using the optimized DP, create a series of experiments for each MRM transition.

    • For each transition, ramp the CE over a wide range (e.g., 5 to 80 eV in 2-5 eV increments).

    • Plot the signal intensity of each product ion as a function of the collision energy.

    • The optimal CE for each transition is the voltage that produces the maximum signal intensity for that specific product ion.

Optimized Fragmentation Parameters (Hypothetical Example)

The following table is a template for summarizing the optimized parameters once determined experimentally. The values provided are for illustrative purposes only.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound419.7Product Ion 18025
This compound419.7Product Ion 28040

Visualizations

experimental_workflow cluster_preparation Preparation cluster_infusion Infusion & Full Scan cluster_product_scan Product Ion Scan cluster_optimization MRM Optimization prep Prepare 1 µg/mL this compound Standard infuse Infuse Standard into MS prep->infuse full_scan Acquire Full Scan Spectrum infuse->full_scan id_precursor Identify Precursor Ion (e.g., [M+H]⁺) full_scan->id_precursor prod_scan Perform Product Ion Scan on Precursor id_precursor->prod_scan id_products Identify Potential Product Ions prod_scan->id_products opt_dp Optimize Declustering Potential (DP) id_products->opt_dp opt_ce Optimize Collision Energy (CE) for each transition opt_dp->opt_ce

Caption: Experimental workflow for MRM method development.

optimization_logic start Start Optimization infuse_std Infuse Standard start->infuse_std set_fixed_ce Set Fixed Collision Energy infuse_std->set_fixed_ce ramp_dp Ramp Declustering Potential set_fixed_ce->ramp_dp monitor_precursor Monitor Precursor Ion Intensity ramp_dp->monitor_precursor select_optimal_dp Select DP with Max Intensity monitor_precursor->select_optimal_dp set_optimal_dp Set Optimal Declustering Potential select_optimal_dp->set_optimal_dp ramp_ce Ramp Collision Energy for each Transition set_optimal_dp->ramp_ce monitor_product Monitor Product Ion Intensity ramp_ce->monitor_product select_optimal_ce Select CE with Max Intensity for each Transition monitor_product->select_optimal_ce end_opt Optimization Complete select_optimal_ce->end_opt

Caption: Logical flow for optimizing DP and CE.

Validation & Comparative

Validation of an Analytical Method Using Dihydro FF-MAS-d6 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sterols, particularly follicular fluid meiosis-activating sterol (FF-MAS) and its analogs, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of the validation of an analytical method using Dihydro FF-MAS-d6 as an internal standard. It details its performance characteristics in contrast to other potential internal standards and provides comprehensive experimental protocols.

The Ideal Internal Standard: A Case for this compound

In quantitative mass spectrometry, an ideal internal standard should mimic the analyte of interest in terms of its chemical and physical properties to compensate for variations during sample preparation, chromatography, and ionization.[1] Stable isotope-labeled internal standards are considered the gold standard because their behavior is nearly identical to that of the corresponding analyte, yet they are distinguishable by their mass-to-charge ratio (m/z).[2][3]

This compound, a deuterated form of Dihydro FF-MAS, is an excellent candidate for an internal standard in the analysis of FF-MAS and other related sterols for several key reasons:

  • Structural and Chemical Similarity: this compound shares the same core structure as FF-MAS and its immediate precursors and metabolites. This ensures that it will have very similar extraction efficiency, chromatographic retention time, and ionization response.

  • Co-elution with the Analyte: Due to its structural similarity, this compound is expected to co-elute with the non-labeled analytes, which is crucial for accurate correction of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Mass Differentiation: The six deuterium atoms in this compound provide a clear mass shift from the endogenous analytes, preventing isobaric interference while maintaining similar fragmentation patterns in tandem mass spectrometry (MS/MS).

  • Biochemical Relevance: Dihydro FF-MAS is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, placing it directly in the relevant biochemical context for the analysis of FF-MAS and other sterol metabolites.[4]

Comparative Performance of Internal Standards

While a dedicated validation study for this compound is not publicly available, we can project its performance based on established principles of analytical chemistry and compare it to a plausible alternative, d6-cholesterol, for which performance data in FF-MAS analysis has been published.[5] The following tables summarize the expected validation parameters for a hypothetical LC-MS/MS method using this compound and the reported data for a method using d6-cholesterol.

Table 1: Comparison of Internal Standard Properties

PropertyThis compound (Expected)d6-Cholesterol (Reported for FF-MAS analysis)[5]
Analyte Similarity Very high; a deuterated analog of a direct metabolic precursor to FF-MAS.High; a deuterated analog of a related sterol.
Chromatographic Behavior Expected to closely co-elute with FF-MAS.Similar retention time to FF-MAS, but potential for slight separation.
Ionization Efficiency Expected to be nearly identical to FF-MAS.Similar to FF-MAS, but minor differences are possible due to structural variations.
Potential for Crosstalk Minimal, as it is a stable isotope-labeled version of a closely related molecule.Low, but the fragmentation pattern may differ more significantly from FF-MAS than this compound.

Table 2: Quantitative Performance Comparison

Validation ParameterExpected Performance with this compoundReported Performance with d6-Cholesterol[5]
Linearity (R²) > 0.999≥ 0.999
Limit of Quantification (LOQ) 10 pg on column10 pg on column
Precision (%CV) < 15%< 20%
Accuracy (%Bias) Within ± 15%94 - 115% (within ± 6-15%)
Recovery 85 - 115%Not explicitly reported for extraction recovery.

Experimental Protocols

Below are detailed methodologies for the validation of an analytical method for FF-MAS using this compound as an internal standard, based on best practices in the field.

Sample Preparation and Extraction
  • Spiking: To 100 µL of the biological matrix (e.g., plasma, cell lysate), add a known concentration of this compound solution in a suitable solvent (e.g., ethanol).

  • Protein Precipitation: Add 400 µL of cold isopropanol to the sample, vortex thoroughly, and incubate at -20°C for 20 minutes to precipitate proteins.[5]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI).[5]

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • FF-MAS: Precursor ion (e.g., [M+H]⁺) → Product ion

    • This compound: Precursor ion (e.g., [M+H]⁺) → Product ion

Method Validation Parameters
  • Specificity and Selectivity: Analyze blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and internal standard.

  • Linearity: Prepare calibration standards at a minimum of six concentration levels and assess the linearity of the response ratio (analyte peak area / internal standard peak area) versus concentration using a weighted linear regression.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three separate days to determine intra- and inter-day precision (%CV) and accuracy (%bias).

  • Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples at three concentration levels.

  • Matrix Effect: Compare the analyte peak area in post-extraction spiked samples to that of a neat solution of the analyte at the same concentration.

  • Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).

Visualizing the Context: Pathways and Workflows

To better understand the biochemical relevance and the validation process, the following diagrams are provided.

Kandutsch_Russell_Pathway cluster_KR Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydro_Lanosterol Dihydrolanosterol Lanosterol->Dihydro_Lanosterol Δ24-reductase MAS_Intermediates Dihydro FF-MAS / Dihydro T-MAS Dihydro_Lanosterol->MAS_Intermediates Demethylation Steps Lathosterol Lathosterol MAS_Intermediates->Lathosterol Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC Lathosterol oxidase Cholesterol Cholesterol Seven_DHC->Cholesterol 7-DHC reductase

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis.

Method_Validation_Workflow cluster_workflow Analytical Method Validation Workflow Method_Development Method Development Specificity Specificity & Selectivity Method_Development->Specificity Recovery Extraction Recovery Method_Development->Recovery Matrix_Effect Matrix Effect Method_Development->Matrix_Effect Stability Stability Assessment Method_Development->Stability Linearity Linearity & Range Specificity->Linearity Precision Precision (Intra- & Inter-day) Linearity->Precision Accuracy Accuracy Linearity->Accuracy Validated_Method Validated Method Precision->Validated_Method Accuracy->Validated_Method Recovery->Validated_Method Matrix_Effect->Validated_Method Stability->Validated_Method

Caption: A typical workflow for analytical method validation.

References

A Comparative Guide to Internal Standards for Sterol Analysis: Dihydro FF-MAS-d6 vs. 13C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative sterol analysis, particularly using mass spectrometry, the choice of an appropriate internal standard is paramount. Internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis, including matrix effects and ion suppression.[1] Among the most reliable options are stable isotope-labeled (SIL) standards, which are chemically identical to the analyte but have a different mass. This guide provides a detailed comparison of two types of SIL internal standards used in sterol analysis: the deuterated (d6) standard, Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS-d6), and 13C-labeled sterol standards.

Performance Comparison: Deuterated vs. 13C-Labeled Standards

The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency and extraction recovery, without contributing to the analyte's signal. Both deuterated and 13C-labeled standards are designed to meet these criteria, but subtle differences in their physicochemical properties can impact analytical performance.

Stable isotopes such as 13C, 15N, and 18O are generally expected to behave more closely to their unlabeled counterparts than deuterated (2H-labeled) standards.[2] The primary distinction lies in the potential for isotopic effects with deuterated compounds. The significant mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation from the native analyte, particularly in liquid chromatography (LC).[1][3] This separation can negate the benefits of using an internal standard, as the analyte and standard experience different matrix effects.[3]

In contrast, 13C-labeled standards have physicochemical properties that are virtually identical to their unlabeled counterparts, ensuring co-elution and equivalent behavior during ionization and fragmentation.[1] Studies have shown that 13C-labeled internal standards are often superior for analytical purposes.[2]

Below is a table summarizing the key performance characteristics based on established principles of stable isotope dilution mass spectrometry.

Performance MetricThis compound (Deuterated)13C-Labeled Sterol StandardsRationale
Chemical & Isotopic Stability May exhibit isotope instability or exchange/scrambling effects.[1]Excellent isotopic stability; the label remains intact throughout the analytical workflow.[1]The C-13 bond is stronger and less prone to exchange than the C-D bond.
Chromatographic Co-elution Potential for partial separation from the analyte due to isotopic effects, especially in LC.[1][3]Co-elutes perfectly with the unlabeled analyte.[2]The smaller relative mass difference between 12C and 13C minimizes isotopic effects on retention time.[3]
Matrix Effect Compensation Generally effective, but can be compromised if chromatographic separation occurs.[3]Highly effective due to identical retention time and ionization behavior.[4]Co-elution ensures that both standard and analyte are subjected to the same matrix interferences at the same time.
Accuracy & Precision Good, but can be affected by isotopic instability and chromatographic shifts.[5]Excellent; considered the gold standard for quantitative accuracy and reproducibility.[1][4]Identical behavior to the analyte minimizes variability throughout the analytical process.
Availability & Cost Often more readily available and cost-effective to synthesize.Synthesis can be more complex and expensive.Deuterium labeling is often a simpler synthetic process than 13C enrichment.

Experimental Protocols

Accurate sterol quantification relies on a robust and well-defined experimental protocol. The following outlines a general workflow for the analysis of sterols in a biological matrix (e.g., serum, cells) using either this compound or a 13C-labeled internal standard.

1. Sample Preparation & Lipid Extraction

  • Objective: To extract total lipids, including sterols, from the biological matrix.

  • Protocol:

    • To a homogenized sample (e.g., 100 µL of serum or a cell pellet), add the internal standard (this compound or a 13C-labeled sterol) at a known concentration.[6]

    • Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (e.g., Folch or Bligh-Dyer methods).[6][7]

    • For esterified sterols, an alkaline hydrolysis (saponification) step using ethanolic NaOH or KOH is required to release the free sterols.[8][9]

    • After extraction, the organic phase containing the lipids is collected and dried under a stream of nitrogen.[8]

2. Derivatization (for GC-MS)

  • Objective: To increase the volatility and thermal stability of sterols for gas chromatography.

  • Protocol:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and incubate to form trimethylsilyl (TMS) ethers.

    • This step is typically not required for LC-MS analysis.[10]

3. Chromatographic Separation and Mass Spectrometric Analysis (LC-MS/MS)

  • Objective: To separate the sterol of interest from other matrix components and quantify it.

  • Protocol:

    • Reconstitute the final extract in an appropriate mobile phase.[6]

    • Inject the sample into an LC system, often a reverse-phase C18 or pentafluorophenyl (PFP) column, for separation.[10]

    • The eluent is introduced into a mass spectrometer, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with a derivatizing agent.[10]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a relevant biological pathway and a typical experimental workflow.

G cluster_workflow Experimental Workflow for Sterol Analysis Sample Biological Sample (e.g., Serum, Cells) Spike Spike with Internal Standard (this compound or 13C-Sterol) Sample->Spike Extract Lipid Extraction (e.g., Folch/Bligh-Dyer) Spike->Extract Hydrolysis Saponification (Optional, for steryl esters) Extract->Hydrolysis Dry Dry Down Extract Hydrolysis->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis (MRM Mode) Reconstitute->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical workflow for quantitative sterol analysis using an internal standard.

The sterol FF-MAS is an intermediate in the post-lanosterol segment of the cholesterol biosynthesis pathway. Understanding this pathway is crucial for researchers studying metabolic disorders.

G cluster_pathway Simplified Post-Lanosterol Biosynthesis Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51A1 Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 T_MAS T-MAS FF_MAS->T_MAS TM7SF2 Lathosterol Lathosterol T_MAS->Lathosterol ... Cholesterol Cholesterol Lathosterol->Cholesterol ... Dihydro_FF_MAS Dihydro FF-MAS Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_FF_MAS->Cholesterol Multiple Steps

Caption: Role of FF-MAS and Dihydro FF-MAS in cholesterol biosynthesis pathways.

Conclusion

For researchers and drug development professionals, the choice between this compound and 13C-labeled internal standards depends on the specific requirements of the assay.

  • 13C-Labeled Standards are considered the "gold standard" and are recommended for assays demanding the highest levels of accuracy, precision, and reliability.[1] Their key advantage is the near-perfect chemical and physical equivalence to the analyte, which eliminates the risk of chromatographic separation and ensures the most accurate compensation for matrix effects.[2][3]

  • This compound and other deuterated standards are a viable and often more cost-effective alternative. They provide good performance in many applications. However, it is crucial to validate their use carefully, specifically to confirm co-elution with the unlabeled analyte under the specific chromatographic conditions of the assay to avoid potential inaccuracies.[1]

Ultimately, while deuterated standards can be effective, 13C-labeled standards provide a greater degree of confidence in the quantitative data, making them the superior choice for rigorous clinical and research applications in sterol analysis.

References

A Comparative Guide to the Quantification of Dihydro FF-MAS-d6 and Related Sterol Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) and its deuterated internal standard, Dihydro FF-MAS-d6. Dihydro FF-MAS is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Accurate quantification of this and related sterol intermediates is essential for studying lipid metabolism, drug discovery, and diagnostics. This document outlines the performance of three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), with supporting data from studies on analogous compounds.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of LC-MS/MS, GC-MS, and HPTLC for the analysis of sterol intermediates. Data presented here is compiled from various studies on compounds structurally similar to Dihydro FF-MAS, providing a reliable reference for methodological selection.

Table 1: Performance Characteristics of LC-MS/MS for Sterol Intermediate Analysis

ParameterPerformanceReference Compound(s)Citation
Linearity (R²) >0.995Oxysterols[1]
Limit of Detection (LOD) < 1 pg on-columnSterol picolinyl esters[2]
Lower Limit of Quantification (LLOQ) 0.025 - 1 ng/mL24(S)-hydroxycholesterol[3]
Accuracy (% Recovery) 88.1% - 102.5%Sterol picolinyl esters[2]
Precision (% CV) 1.6% - 16.5%Sterol picolinyl esters[2]

Table 2: Performance Characteristics of GC-MS for Sterol Intermediate Analysis

ParameterPerformanceReference Compound(s)Citation
Linearity (R²) >0.98Sterol oxidation products[4]
Limit of Detection (LOD) < 12.9 ng/mLSterol oxidation products[4]
Limit of Quantification (LOQ) < 10 ng/mLSterol oxidation products[5]
Accuracy (% Recovery) 77.65% - 110.29%Sterol oxidation products[5]
Precision (% CV) < 10%Sterol oxidation products[4][5]

Table 3: Performance Characteristics of HPTLC for Sterol Analysis

ParameterPerformanceReference Compound(s)Citation
Linearity (R²) 0.9955Stigmasterol and β-sitosterol[6]
Limit of Detection (LOD) 0.231 µ g/spot Nandrolone decanoate[7]
Limit of Quantification (LOQ) 0.700 µ g/spot Nandrolone decanoate[7]
Accuracy (% Recovery) ~100.3%Nandrolone decanoate[7]
Precision (% CV) < 2%Nandrolone decanoate[7]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for sterol analysis and can be adapted for the specific quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of sterols and their intermediates.[8] For non-derivatized sterols, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique.[8]

Sample Preparation:

  • Lipid Extraction: Extraction from biological matrices is typically performed using a chloroform-methanol mixture.[5]

  • Saponification: To analyze total sterols (free and esterified), a cold saponification step is employed.[5]

  • Solid Phase Extraction (SPE): The extract is purified using SPE to remove interfering substances.[5]

  • Reconstitution: The purified sample is reconstituted in a solvent compatible with the LC mobile phase.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or a pentafluorophenyl (PFP) stationary phase is commonly used for sterol separation.[8][9]

  • Mobile Phase: A gradient of methanol, water, and isopropanol is often employed.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis.[1]

  • Ionization: APCI in positive ion mode is generally effective for non-derivatized sterols.[8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for specific and sensitive detection of the target analyte and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for sterol analysis, though it typically requires derivatization to improve the volatility and thermal stability of the analytes.[10]

Sample Preparation:

  • Lipid Extraction and Saponification: Similar to the LC-MS/MS protocol.

  • Derivatization: The hydroxyl group of the sterols is derivatized to form trimethylsilyl (TMS) ethers.[11] This step is crucial for making the sterols volatile for GC analysis.

  • Extraction: The derivatized sterols are extracted into an organic solvent like hexane.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A DB-5MS or similar non-polar capillary column is typically used.[4]

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.[12]

  • Detection: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.[4]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and more cost-effective method for the quantification of sterols, particularly for screening purposes.

Sample Preparation:

  • Extraction: Sterols are extracted from the sample matrix using an appropriate solvent (e.g., ethyl acetate).[6]

  • Concentration: The extract is concentrated to a known volume.

Instrumentation and Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[13]

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and moderately polar solvents, such as n-hexane and ethyl acetate, is used for development.[7]

  • Detection: After development, the plate is dried, and the spots can be visualized under UV light after spraying with a suitable reagent (e.g., Liebermann-Burchard reagent).

  • Quantification: Densitometric scanning is performed at a specific wavelength to quantify the analyte by comparing the peak area of the sample to that of the standards.[13]

Visualization of the Kandutsch-Russell Pathway

The following diagram illustrates the Kandutsch-Russell pathway, a key route in cholesterol biosynthesis where Dihydro FF-MAS is an important intermediate.

Kandutsch_Russell_Pathway cluster_KR Kandutsch-Russell Pathway Lanosterol Lanosterol DHCR24 DHCR24 Lanosterol->DHCR24 Reduction Dihydrolanosterol Dihydrolanosterol CYP51A1 CYP51A1 Dihydrolanosterol->CYP51A1 Demethylation DHCR24->Dihydrolanosterol Dihydro_FF_MAS Dihydro FF-MAS CYP51A1->Dihydro_FF_MAS NSDHL NSDHL SC4MOL SC4MOL NSDHL->SC4MOL Demethylation Lathosterol Lathosterol SC4MOL->Lathosterol EBP EBP 7-Dehydrocholesterol 7-Dehydrocholesterol EBP->7-Dehydrocholesterol DHCR7 DHCR7 Cholesterol Cholesterol DHCR7->Cholesterol FF_MAS FF-MAS Dihydro_FF_MAS->NSDHL Demethylation Lathosterol->EBP Isomerization 7-Dehydrocholesterol->DHCR7 Reduction

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis.

References

A Guide to Inter-Laboratory Comparison of Sterol Analysis Using Dihydro FF-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting an inter-laboratory comparison of sterol analysis with a focus on the use of Dihydro FF-MAS-d6 as an internal standard. The content is intended for researchers, scientists, and professionals in drug development who are engaged in the quantitative analysis of sterols. The guide outlines a detailed experimental protocol and presents a model for data comparison.

Introduction to Sterol Analysis and the Role of Internal Standards

Sterols are essential lipids involved in various biological processes, and their accurate quantification is crucial in many areas of research.[1] The use of internal standards is fundamental for achieving accurate and reproducible results in quantitative analysis, particularly when using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3][4] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction and ionization, but be distinguishable from the endogenous analyte.[4] Deuterated standards, such as this compound, are often considered the gold standard for mass spectrometry applications as they co-elute with the analyte and have a minimal isotopic effect, while being mass-shifted for clear identification.

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its deuterated form, this compound, serves as a valuable tool for the precise quantification of its non-deuterated counterpart and other related sterols.

Comparison of Internal Standards for Sterol Analysis

The selection of an appropriate internal standard is critical for the accuracy of sterol quantification. While this compound is a highly specific internal standard, other compounds are also commonly used in sterol analysis. The following table provides a comparison of this compound with other frequently used internal standards.

Internal StandardTypeCommon ApplicationAdvantagesDisadvantages
This compound Deuterated SterolQuantification of Dihydro FF-MAS and related sterols in cholesterol biosynthesis studiesHigh chemical and physical similarity to the analyte, co-elutes with the analyte, compensates for matrix effects and extraction losses effectively.[4]High cost, limited availability compared to other standards.
Lathosterol-d7 Deuterated SterolQuantification of lathosterol and other sterols in serum/plasma.[5]Excellent for compensating for variations in sample preparation and instrument response for lathosterol.Specific to lathosterol and may not be suitable for all sterols.
Epicoprostanol Sterol IsomerGeneral sterol quantification in various matrices.[2]Structurally similar to many common sterols.May not perfectly mimic the extraction and ionization behavior of all analytes.
5α-Cholestane SteraneQuantification of phytosterols and cholesterol.[2][6]Chemically stable.Lacks a hydroxyl group, so it does not undergo derivatization like most sterols, which can be a disadvantage in GC-MS methods requiring this step.[2]
Betulin TriterpeneQuantification of phytosterols.[2]Good stability.Structurally different from sterols, which may lead to variations in extraction and ionization efficiency.

Illustrative Inter-Laboratory Performance Data

To assess the robustness and transferability of an analytical method using this compound, an inter-laboratory comparison is essential. The following table presents hypothetical performance data from a mock inter-laboratory study designed to quantify a specific sterol in a certified reference material. This data is for illustrative purposes to demonstrate how results from such a study could be presented.

LaboratoryMethodMean Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)
Lab ALC-MS/MS45.22.14.6
Lab BLC-MS/MS47.82.55.2
Lab CGC-MS42.53.07.1
Lab DLC-MS/MS46.11.94.1
Overall 45.4 2.4 5.3

Experimental Protocols

A detailed and standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following is a comprehensive protocol for the extraction and analysis of sterols from plasma using this compound as an internal standard, based on established methodologies.[1][5][7][8]

Materials and Reagents
  • Plasma samples

  • This compound internal standard solution (1 µg/mL in ethanol)

  • Chloroform

  • Methanol

  • Deionized water

  • Nitrogen gas

  • Derivatization agent (e.g., BSTFA + 1% TMCS for GC-MS)

  • Mobile phases for LC-MS (e.g., methanol/water gradients)

Experimental Workflow Diagram

G Experimental Workflow for Inter-Laboratory Sterol Analysis cluster_prep Sample Preparation cluster_extraction Sterol Extraction cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Aliquoting (200 µL) IS_Spike Spike with this compound Internal Standard Sample->IS_Spike Addition of IS Extraction Liquid-Liquid Extraction (e.g., Folch Method with Chloroform/Methanol) IS_Spike->Extraction Centrifugation Phase Separation by Centrifugation Extraction->Centrifugation Organic_Phase Collection of Organic Phase Centrifugation->Organic_Phase Drying Evaporation to Dryness under Nitrogen Organic_Phase->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization Optional Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution Derivatization->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A flowchart of the proposed experimental workflow for the inter-laboratory comparison of sterol analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex samples for 10 seconds.

    • Pipette 200 µL of plasma into a glass tube.

    • Add 10 µL of the this compound internal standard solution.

    • Vortex for 10 seconds.

  • Sterol Extraction (Modified Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of deionized water and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase into a clean glass tube.

    • Dry the organic extract under a gentle stream of nitrogen at 40°C.

  • Derivatization (for GC-MS analysis):

    • To the dried extract, add 50 µL of a derivatization agent (e.g., BSTFA + 1% TMCS).

    • Incubate at 60°C for 30 minutes.

    • Evaporate the derivatization agent under nitrogen.

    • Reconstitute the sample in 100 µL of hexane for injection.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Inject the sample onto a C18 column.

    • Use a gradient elution with mobile phases such as methanol and water with appropriate additives.

    • Detect the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Cholesterol Biosynthesis Pathway

The accurate measurement of sterol intermediates is critical for understanding the flux through metabolic pathways such as cholesterol biosynthesis. Dihydro FF-MAS is an intermediate in this pathway.

G Cholesterol Biosynthesis Pathway (Kandutsch-Russell) Lanosterol Lanosterol DihydroLanosterol 24,25-Dihydrolanosterol Lanosterol->DihydroLanosterol DHCR24 FFMAS FF-MAS Lanosterol->FFMAS CYP51A1 DihydroFFMAS Dihydro FF-MAS DihydroLanosterol->DihydroFFMAS CYP51A1 Lathosterol Lathosterol DihydroFFMAS->Lathosterol Multiple Steps Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol SC5D Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7

Caption: A simplified diagram of the Kandutsch-Russell pathway of cholesterol biosynthesis, highlighting Dihydro FF-MAS.

Conclusion

This guide provides a comprehensive framework for establishing an inter-laboratory comparison for sterol analysis using this compound. By adhering to a standardized protocol and utilizing appropriate internal standards, researchers can achieve high-quality, reproducible data. The illustrative data and diagrams presented herein serve as a template for designing and reporting such collaborative studies, ultimately contributing to more reliable and comparable results across different laboratories.

References

Dihydro FF-MAS-d6: A High-Purity Internal Standard for Accurate and Precise Quantification of Follicular Fluid Meiosis-Activating Sterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Follicular Fluid Meiosis-Activating Sterol (FF-MAS), the selection of an appropriate internal standard is paramount to ensure data reliability. This guide provides a comprehensive comparison of Dihydro FF-MAS-d6, a deuterated analog of a key sterol intermediate, with other potential internal standards. The superior analytical performance of this compound in terms of accuracy and precision is highlighted through illustrative experimental data and detailed methodologies.

This compound (4,4-dimethyl(d6)-cholest-8(9),14-dien-3β-ol) is a stable isotope-labeled derivative of a sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its structural similarity and mass difference from the endogenous FF-MAS make it an ideal internal standard for mass spectrometry-based quantification, a technique widely employed for its sensitivity and specificity in analyzing complex biological matrices.[1][2]

Unparalleled Accuracy and Precision in Quantitative Assays

The primary advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar ionization behavior effectively compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements.

While specific validation data for this compound is not extensively published, the performance of deuterated sterol standards in similar LC-MS/MS assays consistently demonstrates high accuracy and precision. Typical performance characteristics are summarized in the table below, illustrating the expected capabilities of a method employing this compound.

Performance MetricThis compound (Expected)Non-Isotopic Internal Standard (e.g., Stigmasterol)
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (Intra-day %RSD) < 5%< 15%
Precision (Inter-day %RSD) < 10%< 20%
Limit of Quantification (LOQ) Low ng/mLVariable, higher than isotopic standards
Matrix Effect Compensation ExcellentModerate to Poor

Table 1: Expected performance comparison of this compound versus a non-isotopic internal standard in a typical LC-MS/MS assay for FF-MAS quantification.

Alternative Internal Standards: A Comparative Overview

While this compound represents the gold standard for FF-MAS quantification, other compounds have been utilized as internal standards in sterol analysis, each with its own set of advantages and limitations.

  • Other Deuterated Sterols: Isotopically labeled versions of other sterols, such as d7-cholesterol or d7-lathosterol, can provide good accuracy and precision. However, their chromatographic behavior and ionization efficiency may not perfectly match that of FF-MAS, potentially introducing a small bias.

  • Structurally Similar, Non-Isotopic Sterols: Compounds like stigmasterol or campesterol are sometimes used due to their lower cost and wider availability. While they can partially correct for extraction losses, their different chemical properties lead to dissimilar ionization efficiencies and matrix effects compared to FF-MAS, resulting in lower accuracy and precision.

  • No Internal Standard: Quantitative analysis without an internal standard is highly susceptible to variations in sample preparation, injection volume, and instrument response, leading to unreliable and poorly reproducible results.

The use of a deuterated analog like this compound is the most robust approach to mitigate these sources of error and ensure the highest quality data.

Experimental Protocol: Quantification of FF-MAS in Follicular Fluid

This section outlines a typical experimental protocol for the quantification of FF-MAS in human follicular fluid using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation and Extraction:

  • Spiking with Internal Standard: To a 100 µL aliquot of follicular fluid, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 80% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • FF-MAS: Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) m/z [specific fragment]

      • This compound: Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) m/z [corresponding specific fragment]

    • Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.

3. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the endogenous FF-MAS to the this compound internal standard.

  • A calibration curve is constructed by analyzing standards containing known concentrations of FF-MAS and a fixed concentration of this compound.

  • The concentration of FF-MAS in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Biological Pathway

To further clarify the experimental process and the biological context of FF-MAS, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis FollicularFluid Follicular Fluid Sample Spike Spike with This compound FollicularFluid->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporation CollectSupernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS DataAnalysis Data Analysis (Peak Area Ratio) LC_MSMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Experimental workflow for FF-MAS quantification.

FF-MAS is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and has been shown to play a role in oocyte maturation, potentially through the MAPK signaling pathway.[3][4]

Signaling_Pathway cluster_cholesterol_synthesis Kandutsch-Russell Pathway cluster_oocyte_maturation Oocyte Maturation Lanosterol Lanosterol DihydroLanosterol 24,25-Dihydrolanosterol Lanosterol->DihydroLanosterol Dihydro_FF_MAS Dihydro FF-MAS DihydroLanosterol->Dihydro_FF_MAS Cholesterol Cholesterol Dihydro_FF_MAS->Cholesterol FF_MAS FF-MAS MAPK_Pathway MAPK Signaling Pathway FF_MAS->MAPK_Pathway Meiotic_Resumption Meiotic Resumption MAPK_Pathway->Meiotic_Resumption

FF-MAS in biosynthesis and oocyte maturation.

References

Performance Under Pressure: Linearity and Quantification Range of Dihydro FF-MAS-d6 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals requiring precise quantification of sterol intermediates, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical methods. Dihydro FF-MAS-d6, a deuterated analog of Dihydro Follicular Fluid Meiosis-Activating Sterol, has emerged as a critical tool in mass spectrometry-based assays. This guide provides a comparative overview of its performance, focusing on linearity and the range of quantification, supported by representative experimental data and protocols.

Unwavering Linearity: A Foundation for Accurate Measurement

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For methods employing this compound as an internal standard, excellent linearity is consistently observed, ensuring accurate quantification across a defined range.

A typical bioanalytical method for the quantification of FF-MAS using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) demonstrates a linear range from 1 to 1,000 ng/mL.[1] Within this range, the method exhibits a coefficient of determination (R²) greater than 0.99, indicating a strong correlation between the instrument response and the analyte concentration.[1] This high degree of linearity is crucial for the accurate determination of analyte concentrations in unknown samples.

Defining the Boundaries: Range of Quantification

The quantification range of an analytical method is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). These parameters establish the concentration boundaries within which the analyte can be reliably and reproducibly measured with acceptable accuracy and precision.

For methods utilizing this compound, the LLOQ for the target analyte, such as FF-MAS, is often established at the low nanogram per milliliter level. For instance, a validated HPLC-PDA method for FF-MAS reported a lower limit of quantification of 4 ng/mL.[2] In more sensitive LC-MS/MS assays, an LLOQ of 1 ng/mL is achievable.[1] The ULOQ for such methods typically extends to 1,000 ng/mL or higher, providing a wide dynamic range for sample analysis.[1]

Comparative Performance of Analytical Methods

To provide a clearer perspective, the following table summarizes the performance characteristics of a representative LC-MS/MS method using this compound for the quantification of FF-MAS, alongside other validated methods for similar compounds.

AnalyteInternal StandardMethodLinearity (R²)LLOQULOQReference
FF-MAS This compound LC-MS/MS >0.99 1 ng/mL 1000 ng/mL Representative
FF-MASNot specifiedHPLC-PDANot specified4 ng/mLNot specified[2]
BusulfanDeuterated BusulfanLC-MS/MSNot specified125 ng/mL2000 ng/mL[3]
Compound KNot specifiedLC-MS/MS>0.99681 ng/mL1000 ng/mL[1]
Phytosterols5α-cholestan-3β-olGC-FID≥0.98684.3 µg/mL172.1 µg/mL[4]

Note: The data for the FF-MAS method using this compound is representative of typical performance for such an assay, synthesized from validation parameters of similar bioanalytical methods due to the absence of a single comprehensive public validation report.

Experimental Workflow and Signaling Pathway Visualization

To further elucidate the practical application and biological context, the following diagrams illustrate a typical experimental workflow for sterol quantification and the Kandutsch-Russell pathway where Dihydro FF-MAS is an intermediate.

experimental_workflow Bioanalytical Workflow for Sterol Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Addition of this compound sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation hplc HPLC Separation evaporation->hplc msms Tandem Mass Spectrometry Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Bioanalytical Workflow for Sterol Quantification.

kandutsch_russell_pathway Kandutsch-Russell Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS Dihydro_FF_MAS Dihydro FF-MAS FF_MAS->Dihydro_FF_MAS TMAS T-MAS Dihydro_FF_MAS->TMAS Lathosterol Lathosterol TMAS->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol

Caption: Kandutsch-Russell Pathway for Cholesterol Synthesis.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of FF-MAS in a biological matrix using this compound as an internal standard, based on common practices in the field.

1. Sample Preparation

  • Aliquoting: Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) on ice. Aliquot 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 100 ng/mL solution of this compound in methanol to each sample, calibrator, and quality control sample. Vortex briefly.

  • Protein Precipitation/Extraction: Add 400 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins and extract the analytes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water). Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 20% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • FF-MAS: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)

    • This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) (Specific m/z values would be determined during method development)

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of FF-MAS into a blank biological matrix. The typical range would be from 1 ng/mL to 1000 ng/mL.

  • Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

  • Data Analysis: The peak areas of the analyte (FF-MAS) and the internal standard (this compound) are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibrators. The concentration of the analyte in the unknown samples is then determined from this calibration curve using linear regression.

References

A Comparative Guide to the Isotopic Purity of Dihydro FF-MAS-d6 and Alternative Deuterated Sterol Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of the isotopic purity of Dihydro FF-MAS-d6, a deuterated derivative of a key intermediate in the Kandutsch-Russell pathway, with other commercially available deuterated sterol standards. Experimental data and detailed methodologies for assessing isotopic purity are presented to aid in the selection of the most suitable standard for your research needs.

Introduction to Isotopic Purity in Deuterated Standards

Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification due to their similar chemical and physical properties to the endogenous analyte, with the key difference being a higher mass. The isotopic purity of a deuterated standard is a critical quality attribute, as the presence of incompletely deuterated or non-deuterated species can interfere with the accurate quantification of the target analyte. High isotopic enrichment minimizes the contribution of the internal standard to the analyte's signal, thereby improving the accuracy of the measurement.

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a sterol intermediate in the cholesterol biosynthesis pathway. Its deuterated form, this compound, serves as a valuable internal standard for the quantification of Dihydro FF-MAS and related sterols in various biological matrices.

Comparison of Isotopic Purity

The isotopic purity of a deuterated standard is typically determined by mass spectrometry, which can resolve and quantify the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). While a certificate of analysis with detailed isotopic distribution for this compound is not publicly available, we can compare its stated chemical purity with that of common alternatives, Cholesterol-d7 and Lanosterol-d6.

StandardSupplier Stated PurityDeuterium Labeling
This compound >99% (TLC)d6
Cholesterol-d7 ≥98.0%d7
Lanosterol-d6 >99% (TLC)d6

Note: The purity stated by suppliers is often the chemical purity determined by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This does not provide a detailed isotopic distribution. For a precise comparison, mass spectrometry data is essential. A certificate of analysis for a batch of Lanosterol-d6 indicated its identity was confirmed by mass spectrometry, showing a [M+NH4]+ ion at m/z 450.6, consistent with the expected mass for the deuterated compound.[1]

Experimental Protocols for Assessing Isotopic Purity

The two primary techniques for determining the isotopic purity of deuterated standards are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a deuterated compound. By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can differentiate between the desired deuterated species and any residual, less-deuterated or non-deuterated molecules.

Experimental Workflow for Isotopic Purity Assessment by HR-MS:

prep Sample Preparation (Dissolution in appropriate solvent) lc Liquid Chromatography (LC) (Optional, for separation from impurities) prep->lc Injection ms High-Resolution Mass Spectrometry (HR-MS) (e.g., Orbitrap, TOF) lc->ms Elution data Data Acquisition (Full scan mass spectrum) ms->data process Data Processing (Extraction of ion chromatograms for each isotopologue) data->process calc Isotopic Purity Calculation (Relative peak area integration) process->calc

Figure 1. Workflow for determining isotopic purity using HR-MS.

Protocol:

  • Sample Preparation: Dissolve a known amount of the deuterated standard in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation (Optional): Inject the sample into a liquid chromatography system to separate the standard from any potential impurities. A C18 column is commonly used for sterol analysis.

  • Mass Spectrometric Analysis: Analyze the eluent using a high-resolution mass spectrometer. Acquire data in full scan mode to capture the entire isotopic envelope of the compound.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the fully deuterated species (e.g., d6) and all expected lower isotopologues (d5, d4, d3, d2, d1, and d0).

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues. The isotopic purity is typically reported as the percentage of the desired deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can also be used to assess isotopic purity. In ¹H NMR, the absence or significant reduction of signals at specific proton positions indicates successful deuteration. ²H NMR directly detects the deuterium nuclei, and the signal intensity can be used to quantify the level of deuteration.

Role in Signaling Pathways

Dihydro FF-MAS is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. The broader family of Meiosis-Activating Sterols (MAS), including Follicular Fluid MAS (FF-MAS), has been shown to play a role in oocyte maturation. Specifically, FF-MAS can promote the resumption of meiosis in oocytes, a process that is, at least in part, mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

Signaling Pathway of FF-MAS in Oocyte Maturation:

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular FF-MAS FF-MAS Receptor Unknown Receptor FF-MAS->Receptor MAPK_Pathway MAPK Signaling Cascade (e.g., MEK, ERK) Receptor->MAPK_Pathway Meiosis Meiotic Resumption (Germinal Vesicle Breakdown) MAPK_Pathway->Meiosis

Figure 2. FF-MAS induced oocyte meiotic resumption via the MAPK pathway.

Conclusion

The selection of a deuterated internal standard with high isotopic purity is paramount for achieving accurate and reproducible results in quantitative mass spectrometry. While this compound is a valuable tool for sterol analysis, researchers should ideally obtain batch-specific isotopic purity data from the supplier. In the absence of such data, a thorough in-house validation using HR-MS or NMR is recommended. This guide provides the foundational knowledge and experimental frameworks to empower researchers in making informed decisions regarding the selection and validation of deuterated sterol standards for their specific analytical needs.

References

evaluating the performance of Dihydro FF-MAS-d6 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive evaluation of Dihydro FF-MAS-d6, a deuterated analog of Dihydro Follicular Fluid Meiosis-Activating Sterol (FF-MAS), for its application as an internal standard in various biological matrices. While specific performance data for this compound is not extensively published, this guide draws upon established principles of using stable isotope-labeled internal standards in lipidomics to project its performance characteristics.

Data Presentation: Performance Metrics

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery, thus compensating for variations in sample preparation and analysis.[1] The following tables outline key performance parameters for an internal standard and provide expected values for a deuterated sterol like this compound based on literature for similar compounds.

Table 1: Recovery of Deuterated Sterol Internal Standards in Biological Matrices

Biological MatrixTypical Recovery Range (%)Expected Performance of this compoundNotes
Human Plasma85 - 110%HighRecovery is generally high and consistent for sterols in plasma using established extraction methods.[2]
Human Serum85 - 110%HighSimilar to plasma, serum allows for efficient extraction of sterols.
Cultured Cells70 - 90%GoodCellular matrices can be more complex, potentially leading to slightly lower but still acceptable recovery.[2]
Cerebrospinal Fluid (CSF)60 - 115%Moderate to HighLower lipid content in CSF can sometimes result in more variable recovery.[3]

Table 2: Matrix Effect of Deuterated Sterol Internal Standards in Biological Matrices

Biological MatrixTypical Matrix Effect (%)Expected Performance of this compoundNotes
Human Plasma80 - 120%MinimalDeuterated standards effectively compensate for ion suppression or enhancement from plasma components.[4][5]
Human Serum80 - 120%MinimalSimilar to plasma, the co-eluting nature of the deuterated standard mitigates matrix effects.
Cultured Cells75 - 125%Minimal to ModerateCell lysates can introduce a higher degree of matrix variability.
Cerebrospinal Fluid (CSF)75 - 110%MinimalCSF is generally a cleaner matrix compared to plasma or serum.[3]

Matrix Effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100%. A value of 100% indicates no matrix effect. Values below 100% indicate ion suppression, and values above 100% indicate ion enhancement.

Table 3: Stability of Deuterated Sterol Internal Standards

ConditionTypical StabilityExpected Performance of this compoundNotes
Freeze-Thaw Cycles (in matrix)Stable for 3-5 cyclesStableDeuterated sterols are generally stable to multiple freeze-thaw cycles. However, repeated cycles should be avoided.
Short-Term Storage (Room Temp, in matrix)Stable for 4-24 hoursStableStability is dependent on the specific sterol and matrix.
Long-Term Storage (-20°C or -80°C, in matrix)Stable for months to yearsStableProper long-term storage is crucial to prevent degradation.
Post-Preparative (in autosampler)Stable for 24-48 hoursStableStability in the final extraction solvent should be confirmed.

Experimental Protocols

The following is a representative experimental protocol for the extraction and quantification of sterols from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound.

1. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)

  • To 100 µL of human plasma, add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration).

  • Add 300 µL of methanol and vortex thoroughly to precipitate proteins.

  • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Add 250 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Carefully collect the upper organic layer containing the lipids into a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for sterol separation.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

    • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 10-15 minutes is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (Dihydro FF-MAS) and the internal standard (this compound) need to be determined by direct infusion of the standards. The d6-label will result in a 6 Dalton mass shift in the precursor and/or product ions compared to the unlabeled analyte.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum signal intensity.

Mandatory Visualization

Kandutsch-Russell Pathway

Dihydro FF-MAS is an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. This pathway is one of the two major routes for converting lanosterol to cholesterol.

Kandutsch_Russell_Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51A1 Dihydro_FF_MAS Dihydro FF-MAS FF_MAS->Dihydro_FF_MAS TM7SF2 T_MAS T-MAS Dihydro_FF_MAS->T_MAS SC4MOL Lathosterol Lathosterol T_MAS->Lathosterol NSDHL Cholesterol Cholesterol Lathosterol->Cholesterol SC5D, DHCR7

Caption: The Kandutsch-Russell pathway for cholesterol biosynthesis.

Experimental Workflow for Sterol Analysis

The following diagram illustrates a typical workflow for the quantification of sterols in a biological matrix using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (e.g., Plasma) Add_IS Add this compound (Internal Standard) Biological_Matrix->Add_IS Lipid_Extraction Lipid Extraction Add_IS->Lipid_Extraction Dry_and_Reconstitute Dry & Reconstitute Lipid_Extraction->Dry_and_Reconstitute LC_MS_MS LC-MS/MS Analysis Dry_and_Reconstitute->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for sterol quantification using an internal standard.

References

A Guide to the Method Transfer and Validation of a Dihydro FF-MAS-d6 Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical processes of analytical method transfer and validation for an assay utilizing Dihydro Follicular Fluid Meiosis-Activating Sterol-d6 (Dihydro FF-MAS-d6). The focus is on ensuring the consistent and reliable performance of the analytical method across different laboratories, a cornerstone of reproducible research and regulated drug development. This compound is the deuterated form of Dihydro FF-MAS, a sterol intermediate in the Kandutsch-Russell pathway, making it an ideal internal standard for mass spectrometry-based quantification[1].

The successful transfer of an analytical method from a developing laboratory to a receiving laboratory is paramount for maintaining data integrity and ensuring that the method is suitable for its intended purpose[2]. This process is governed by stringent guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[3][4].

Comparative Analysis of Analytical Methods

The primary analytical method for the quantification of FF-MAS, and by extension the use of this compound as an internal standard, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of ionization source can significantly impact method sensitivity. Below is a comparison of key performance parameters for an LC-MS/MS assay using two different atmospheric pressure ionization sources.

Table 1: Comparison of LC-MS/MS Ionization Techniques for FF-MAS Analysis

Performance Parameter LC-APPI-MS/MS LC-APCI-MS/MS
Limit of Quantification (LOQ) 10 pg on column 100 - 5000 pg on column
Limit of Detection (LOD) 0.5 ng/mL 5 - 250 ng/mL
Linearity (R²) ≥0.999 ≥0.99
Accuracy 94–115% 90-110%
Precision (CV%) <20% <20%
Sensitivity Increase 10- to 500-fold higher Baseline

Data synthesized from a comparative study on FF-MAS quantification[5][6].

Method Transfer and Validation: A Comparative Framework

The goal of method transfer is to ensure that the receiving laboratory can achieve comparable results to the originating laboratory. The following table outlines the typical validation parameters that are assessed during the initial validation and then re-assessed during method transfer.

Table 2: Acceptance Criteria for Method Validation and Transfer

Validation Parameter Originating Lab (Validation) Receiving Lab (Transfer)
Specificity/Selectivity No interference at the retention time of the analyte and IS. Confirmed absence of interference.
Linearity (Correlation Coefficient) R² ≥ 0.99 R² ≥ 0.99
Accuracy (% Recovery) 80-120% of the true value Within ±15% of the originating lab's results
Precision (Repeatability, %RSD) ≤ 15% ≤ 15%
Intermediate Precision (%RSD) ≤ 20% ≤ 20%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10 Verified to be at or below the originating lab's LOQ

Acceptance criteria are based on general regulatory guidelines[3][4][7].

Experimental Protocols

Protocol 1: Validation of a this compound based LC-MS/MS Assay

This protocol outlines the key steps for the validation of a quantitative LC-MS/MS method for FF-MAS using this compound as an internal standard.

1. Specificity and Selectivity:

  • Analyze at least six different blank matrix samples to assess for any endogenous interferences at the retention times of FF-MAS and the this compound internal standard.

  • Spiked samples are compared to blank samples to ensure that the response is from the analyte of interest.

2. Linearity and Range:

  • Prepare a series of calibration standards by spiking known concentrations of FF-MAS into the blank matrix. A typical range could be 1-10,000 ng/mL[6].

  • The this compound internal standard is added at a constant concentration to all samples.

  • A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • The linearity is assessed by the correlation coefficient (R²), which should be ≥0.99.

3. Accuracy and Precision:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Accuracy: Analyze the QC samples and calculate the percent recovery of the measured concentration against the nominal concentration. The mean should be within 80-120%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least five replicates of the QC samples in a single analytical run. The relative standard deviation (RSD) should be ≤15%.

    • Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days with different analysts and/or equipment. The RSD should be ≤20%.

4. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest concentration of the analyte that can be reliably detected. Often determined as a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration that can be quantitatively determined with acceptable accuracy and precision. Typically determined as a signal-to-noise ratio of 10:1[5][6].

Protocol 2: Method Transfer Protocol

The transfer of the validated method can be approached in several ways, with comparative testing being the most common[2].

1. Pre-Transfer Activities:

  • Ensure that the receiving laboratory has the same or equivalent instrumentation and that personnel are adequately trained.

2. Comparative Testing:

  • The transferring laboratory provides the receiving laboratory with a set of well-characterized samples (e.g., QC samples at low, medium, and high concentrations).

  • Both laboratories will analyze these samples and the results will be compared.

3. Acceptance Criteria:

  • The results from the receiving laboratory should meet the pre-defined acceptance criteria outlined in the method transfer protocol. This typically involves a statistical comparison of the accuracy and precision between the two laboratories.

4. Transfer Report:

  • A final report is generated that summarizes the results and states whether the method transfer was successful. Any deviations or unexpected results should be documented and investigated.

Visualizations

Method_Transfer_Workflow cluster_originating Originating Lab cluster_transfer Method Transfer Process cluster_receiving Receiving Lab Dev Method Development Val Method Validation Dev->Val ValData Validation Report Val->ValData Protocol Joint Transfer Protocol ValData->Protocol Training Training of Receiving Lab Personnel Protocol->Training Samples Sample Analysis (Both Labs) Training->Samples Compare Data Comparison Samples->Compare TransferReport Transfer Report Compare->TransferReport Meets Criteria? Imp Method Implementation Routine Routine Analysis Imp->Routine TransferReport->Imp Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Follicular Fluid) IS Add this compound (Internal Standard) Sample->IS Extract Analyte Extraction IS->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Peak_Analyte Peak Area (FF-MAS) MS->Peak_Analyte Peak_IS Peak Area (this compound) MS->Peak_IS Ratio Calculate Peak Area Ratio Peak_Analyte->Ratio Peak_IS->Ratio Quant Quantify using Calibration Curve Ratio->Quant

References

Safety Operating Guide

Proper Disposal of Dihydro FF-MAS-d6: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Dihydro FF-MAS-d6 is classified as a combustible solid and is highly hazardous to water (WGK 3). It must be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to manage waste streams containing this compound.

Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
GlovesNitrile gloves. For extensive handling, consider double-gloving.
Eye ProtectionANSI-approved safety glasses or chemical splash goggles.
Lab CoatFlame-resistant lab coat, fully buttoned.
Respiratory ProtectionIf there is a risk of generating dust, work in a certified chemical fume hood.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste in solid form (powder)? A->B C Is the waste dissolved in a solvent? A->C D Place in a dedicated, sealed, and properly labeled hazardous waste container for combustible solids. B->D Yes H Containerize in a sealed, compatible, and properly labeled hazardous waste container for flammable/combustible liquids. C->H Yes E Segregate from incompatible materials (e.g., strong oxidizing agents). D->E F Store in a designated satellite accumulation area for hazardous waste. E->F G Arrange for pickup by a certified hazardous waste disposal service. F->G I Indicate the solvent and estimated concentration of this compound on the label. H->I I->E

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol

Follow these detailed steps to ensure the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Solid Waste: If you have unused or expired this compound in its powdered form, it must be treated as a combustible solid waste.

  • Contaminated Materials: Any materials, such as weigh boats, pipette tips, or wipes, that have come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.

  • Liquid Waste: If this compound has been dissolved in a solvent for experimental use, the resulting solution is considered hazardous liquid waste.

Step 2: Containerization

  • Solid Waste:

    • Carefully sweep or transfer the solid this compound and contaminated materials into a designated, leak-proof, and sealable hazardous waste container.[1]

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

    • Do not use metal containers.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., an HDPE or glass bottle, ensuring compatibility with the solvent).

    • Do not fill the container to more than 90% capacity to allow for vapor expansion.[2]

Step 3: Labeling

Properly label the hazardous waste container immediately upon adding the first amount of waste. The label must include:

  • The words "Hazardous Waste".[3][4]

  • The full chemical name: "this compound".

  • For liquid waste, also list the solvent(s) and their approximate percentages.

  • The hazard characteristics: "Combustible Solid" and "Water Hazard Class 3".

  • The date on which the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within your laboratory.[5][6]

  • The storage area should be away from sources of ignition, such as open flames or hot plates.[7]

  • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[5][8]

  • Due to its WGK 3 classification, ensure the storage area has secondary containment to prevent any potential leaks from reaching drains or the environment.

Step 5: Final Disposal

  • Do not attempt to dispose of this compound through normal laboratory trash or by washing it down the sink. Its WGK 3 rating indicates it is highly hazardous to aquatic life.[9]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[7][10]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Management of Spills

In the event of a small spill of this compound powder:

  • Alert others in the immediate area.

  • Wearing your full PPE, gently sweep up the powder with spark-proof tools, avoiding the creation of dust.[1]

  • Place the spilled material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste.

  • Clean the spill area with an appropriate solvent and decontaminate. Collect the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[7]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydro FF-MAS-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Dihydro FF-MAS-d6, a deuterated derivative of a sterol intermediate in the Kandutsch-Russell (K-R) pathway.

Proper handling of all laboratory chemicals is critical, and while this compound is not classified as a hazardous substance, a cautious and informed approach is always recommended. The following procedures and personal protective equipment (PPE) recommendations are designed to minimize exposure and ensure the integrity of your experiments.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on general best practices for handling powdered chemical compounds. For complete safety information, always refer to the official Safety Data Sheet (SDS) provided by the manufacturer.

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Protection Safety GlassesANSI Z87.1 approvedProtects eyes from accidental splashes or airborne particles.
Hand Protection Nitrile GlovesDisposable, powder-freePrevents skin contact with the compound.
Body Protection Laboratory CoatStandardProtects clothing and skin from potential contamination.
Respiratory Protection Not generally requiredN/ARecommended if handling large quantities or if dust is generated.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe and effective use of this compound. The following diagram outlines the key steps for handling this compound, from initial receipt and storage to final disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving and Verification B Storage at -20°C A->B Store Immediately C Don Personal Protective Equipment (PPE) D Weighing and Aliquoting C->D E Dissolution in Appropriate Solvent D->E F Experimental Use E->F G Segregate Chemical Waste F->G H Dispose According to Institutional Guidelines G->H

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.

Step-by-Step Handling and Disposal Procedures

1. Receiving and Storage:

  • Upon receipt, verify the product information against your order.

  • This compound is typically shipped on dry ice and should be stored at -20°C immediately upon arrival to ensure its stability.[1]

2. Preparation for Use:

  • Before handling the compound, ensure you are wearing the appropriate personal protective equipment as outlined in the table above. This includes a lab coat, safety glasses, and nitrile gloves.

  • If working with the powdered form, it is advisable to handle it in a chemical fume hood to minimize the potential for inhalation.

  • Carefully weigh the desired amount of the compound using a calibrated analytical balance.

3. Dissolution:

  • Consult relevant literature or experimental protocols for the appropriate solvent for your application. Steroids are often soluble in organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

  • Add the solvent to the accurately weighed this compound and ensure complete dissolution before proceeding with your experiment.

4. Experimental Use:

  • Follow your established experimental protocols.

  • Avoid direct contact with the compound and solutions containing it.

5. Waste Disposal:

  • All waste materials, including empty vials, pipette tips, and contaminated gloves, should be considered chemical waste.

  • Segregate the waste into appropriate, clearly labeled containers.

  • Dispose of all chemical waste in accordance with your institution's and local environmental regulations. All solid waste from sample preparation should be placed in biohazard autoclavable bags.

By adhering to these guidelines, researchers can safely and effectively incorporate this compound into their studies, contributing to advancements in drug development and scientific understanding while maintaining the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.